molecular formula C11H22 B14698781 (2,2-Dimethylpropyl)cyclohexane CAS No. 25446-34-8

(2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781
CAS No.: 25446-34-8
M. Wt: 154.29 g/mol
InChI Key: ZALCPRHJDXHMRT-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)cyclohexane, also known as Neopentylcyclohexane, is an organic compound with the molecular formula C11H22 and a molar mass of 154.29 g/mol . Its CAS Registry Number is 25446-34-8 . This compound is of significant interest in fundamental chemical and materials science research, particularly for studying thermodynamic properties and reaction mechanisms. The National Institute of Standards and Technology (NIST) provides critically evaluated data for this species, including its normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and viscosity across various temperature and pressure ranges . The compound's well-defined properties make it a suitable subject for physicochemical studies and method validation. Furthermore, the (2,2-dimethylpropyl) moiety, also known as the neopentyl group, is a subject of research in photochemistry, as studies on related neopentyl radicals help elucidate mechanisms of photoinduced hydrogen transfer and isomerization in low-temperature solids . This product is intended for research purposes as a chemical standard or for use in controlled laboratory experiments. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

25446-34-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

2,2-dimethylpropylcyclohexane

InChI

InChI=1S/C11H22/c1-11(2,3)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

ZALCPRHJDXHMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCCCC1

Origin of Product

United States

Foundational & Exploratory

(2,2-Dimethylpropyl)cyclohexane physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from critically evaluated data and is presented to support research and development activities. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, detailed methodologies for key experimental determinations are provided.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Neopentylcyclohexane[1]

  • Molecular Formula: C₁₁H₂₂[1][2][3]

  • Molecular Weight: 154.29 g/mol [1][2][3]

  • CAS Number: 25446-34-8[1]

  • Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. This data is primarily sourced from critically evaluated thermophysical property data.[4]

PropertyValueUnitsNotes
Molecular Weight 154.29 g/mol [1][2][3]
Normal Boiling Point 460.55KCritically evaluated data.[4]
Critical Temperature 645.0KCritically evaluated data.[4]
Critical Pressure 2250kPaCritically evaluated data.[4]
Critical Density 255.0 kg/m ³Critically evaluated data.[4]
Temperature-Dependent Properties

The following table presents density data for this compound in its liquid state in equilibrium with gas at various temperatures.[4]

Temperature (K)Density ( kg/m ³)
200863.6
298.15780.0

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of alkylcyclohexanes are outlined below. These are generalized methods applicable to compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical property for its characterization and purity assessment.[5] Several methods can be employed, including distillation and the Thiele tube method.[5][6]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[6]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), and a capillary tube, sealed at one end, is placed open-end down into the liquid.[6]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7] The placement should ensure the sample is level with the upper arm of the Thiele tube.[7]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[6][7] This design allows for uniform heating of the oil bath via convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[6][7] Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Distillation Method:

For larger quantities, a simple distillation can be used to determine the boiling point.[5][6]

  • Apparatus Setup: A distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. The thermometer is placed so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Procedure: The liquid is heated in the distilling flask. The temperature is recorded when the vapor condensation ring passes the thermometer bulb and remains constant throughout the distillation of the bulk of the liquid.[5]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[8][9]

  • Mass Measurement: An empty, clean, and dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed using an analytical balance.[8][9]

  • Volume Measurement: The container is filled with the liquid to a calibrated mark.

  • Mass of Liquid: The filled container is weighed again. The mass of the liquid is the difference between the final and initial weights.[8][9]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its known volume.[8][9]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquids.[10]

  • Instrumentation: An Abbe refractometer is commonly used for this measurement.

  • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

  • Temperature Correction: The refractive index is temperature-dependent.[10] Measurements are typically made at a standard temperature, such as 20°C or 25°C, often using a water bath to control the temperature of the prisms. If the measurement is performed at a different temperature, a correction factor is applied.[10]

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of a pure compound like this compound.

Physical_Properties_Relationship cluster_fundamental Fundamental Properties cluster_thermodynamic Thermodynamic Properties cluster_optical Optical Properties MolecularStructure Molecular Structure (C11H22) MolecularWeight Molecular Weight (154.29 g/mol) MolecularStructure->MolecularWeight determines BoilingPoint Boiling Point MolecularWeight->BoilingPoint influences (intermolecular forces) Density Density MolecularWeight->Density influences CriticalPoint Critical Point (Temp, Pressure, Density) BoilingPoint->CriticalPoint related to RefractiveIndex Refractive Index Density->RefractiveIndex related by Lorentz-Lorenz equation

Caption: Relationship between fundamental, thermodynamic, and optical properties.

Safety Information

References

(2,2-Dimethylpropyl)cyclohexane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2,2-Dimethylpropyl)cyclohexane: Chemical Structure and Bonding

Introduction

This compound, also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula C11H22.[1][2] It consists of a cyclohexane (B81311) ring bonded to a neopentyl group. This molecule serves as a fundamental structure in organic chemistry for studying the principles of conformational analysis due to the significant steric bulk of the neopentyl substituent. Understanding its structure, bonding, and conformational dynamics is crucial for applications in physical organic chemistry, and for professionals in drug development who often work with complex alicyclic structures.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for referencing the compound in chemical databases and literature.

PropertyValueReference
IUPAC Name This compound[1][3]
CAS Number 25446-34-8[1][2][3]
Molecular Formula C11H22[1][2][3]
Molecular Weight 154.29 g/mol [1][3]
Canonical SMILES CC(C)(C)CC1CCCCC1[3]
InChIKey ZALCPRHJDXHMRT-UHFFFAOYSA-N[1][3]
Physical and Thermodynamic Properties

A collection of critically evaluated thermophysical and thermochemical data for this compound is available through the National Institute of Standards and Technology (NIST).[1][4] A summary of key computed and experimental properties is presented in Table 2.

PropertyValueNotes
Exact Mass 154.172150702 DaComputed by PubChem.[3]
Topological Polar Surface Area 0 ŲComputed.[3]
Rotatable Bond Count 2Computed by Cactvs.[3]
Hydrogen Bond Donor Count 0Computed.[3]
Hydrogen Bond Acceptor Count 0Computed.[3]
Liquid Density Data available over 200 K - 645 KExperimental data points available from NIST/TRC.[4]
Ideal Gas Enthalpy Data available over 200 K - 1000 KCritically evaluated data from NIST/TRC.[4]
Liquid Viscosity Data available over 270 K - 640 KCritically evaluated data from NIST/TRC.[4]

Chemical Structure and Bonding

The structure of this compound features a central cyclohexane ring, a six-carbon alicyclic system. A (2,2-dimethylpropyl), or neopentyl, group is attached to one of the carbon atoms of the ring.

Figure 1: 2D skeletal structure of this compound.

All carbon atoms within the molecule are sp³ hybridized, forming exclusively sigma (σ) bonds with adjacent carbon and hydrogen atoms. The C-C-C bond angles within the cyclohexane ring deviate from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, but adopt a stable chair conformation to minimize this strain.[5] The bonding framework consists of:

  • C-C Single Bonds: These form the backbone of both the cyclohexane ring and the neopentyl substituent.

  • C-H Single Bonds: These saturate the carbon atoms, completing their valence shells.

Conformational Analysis

The most significant aspect of the stereochemistry of this compound is the conformational isomerism of the cyclohexane ring. The ring predominantly exists in a low-energy chair conformation to minimize both angle strain and torsional strain.[5][6]

In a substituted cyclohexane, the substituent can occupy one of two positions:

  • Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down.[5]

  • Equatorial (e): Bonds point out from the "equator" of the ring.[5]

The cyclohexane ring undergoes a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions.[5] For this compound, this results in an equilibrium between two chair conformers.

However, the two conformations are not energetically equivalent. The neopentyl group is exceptionally bulky. When placed in an axial position, it experiences significant steric repulsion from the two other axial hydrogen atoms on the same face of the ring.[7] This unfavorable interaction, known as a 1,3-diaxial interaction , destabilizes the conformation.[7][8]

Consequently, the conformational equilibrium strongly favors the conformer where the (2,2-dimethylpropyl) group occupies the more spacious equatorial position.

conformational_equilibrium cluster_axial Axial Conformer (High Energy) cluster_equatorial Equatorial Conformer (Low Energy) axial [Structure with axial neopentyl group] (Sterically hindered) equatorial [Structure with equatorial neopentyl group] (Sterically favored) axial->equatorial Ring Flip (Equilibrium lies far to the right) equatorial->axial

Figure 2: Conformational equilibrium of this compound.

The energy difference is so pronounced that the molecule is effectively "locked" in the conformation with the equatorial substituent.

Experimental Data and Protocols

Proposed Synthesis: Hydrogenation of Neopentylbenzene (B92466)

A common method for preparing substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compound. In this case, neopentylbenzene would be the logical precursor.

Experimental Protocol Outline:

  • Reaction Setup: Neopentylbenzene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure reaction vessel (autoclave).

  • Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (B75360) (Rh/Al₂O₃), is added to the mixture.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically stirred at an elevated temperature and pressure until hydrogen uptake ceases.

  • Workup: The reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration (e.g., through Celite).

  • Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

synthesis_workflow start Start: Neopentylbenzene dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenate Pressurize with H₂ Heat and Stir add_catalyst->hydrogenate filter Cool and Filter to Remove Catalyst hydrogenate->filter evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Product: This compound distill->product

Figure 3: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

While raw spectra were not found, databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for related isomers like (1,2-Dimethylpropyl)cyclohexane.[9][10] Based on the structure of this compound, the following spectroscopic features would be expected:

TechniqueExpected Features
¹H NMR - A sharp singlet integrating to 9H for the three equivalent methyl groups of the t-butyl moiety. - A doublet for the two protons of the CH₂ group adjacent to the t-butyl group. - Complex multiplets for the 11 protons on the cyclohexane ring.
¹³C NMR - A signal for the quaternary carbon of the t-butyl group. - A signal for the three equivalent methyl carbons. - A signal for the CH₂ carbon of the neopentyl group. - Four distinct signals for the carbons of the cyclohexane ring (due to symmetry).
IR Spectroscopy - C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ C-H bonds. - C-H bending vibrations around 1450-1470 cm⁻¹.
Mass Spectrometry - A molecular ion (M⁺) peak at m/z = 154. - A prominent peak at m/z = 57 corresponding to the loss of the neopentyl group and formation of a stable t-butyl cation. - Fragmentation patterns characteristic of substituted cyclohexanes.

Conclusion

This compound is a structurally interesting saturated hydrocarbon whose properties are dominated by the steric requirements of its bulky neopentyl substituent. Its chemical bonding consists entirely of sp³-hybridized carbons forming a stable, strain-minimized framework. The most critical feature is its conformational behavior, where the chair form with the neopentyl group in the equatorial position is overwhelmingly favored. While it may not be directly involved in biological signaling pathways, its rigid conformational preference makes it a valuable fragment for study in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

References

Synthesis and purification of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (2,2-Dimethylpropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (also known as neopentylcyclohexane). The primary and most viable synthetic route, the hydrogenation of (2,2-dimethylpropyl)benzene, is detailed, along with a theoretical alternative involving a Grignard coupling reaction. This document includes detailed experimental protocols, structured data tables for physical and spectroscopic properties, and workflow diagrams to illustrate the procedural steps.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₂. Its properties make it a subject of interest in various research applications, including as a non-polar solvent or as a molecular building block. A summary of its key physical properties is presented below.

PropertyValue
Molecular Formula C₁₁H₂₂
Molecular Weight 154.29 g/mol [1][2][3]
CAS Number 25446-34-8[1][2][3]
IUPAC Name This compound[2]
Synonyms Neopentylcyclohexane[1]
Normal Boiling Point 184.8 °C (457.95 K)
Critical Temperature 371.8 °C (645 K)[4]
Critical Pressure 2252.59 kPa[4]
Liquid Density 0.80 g/cm³ at 20°C (293.15 K)

Note: Thermophysical data such as boiling point, critical temperature, and critical pressure are based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[4]

Synthesis Methodologies

Two primary conceptual pathways for the synthesis of this compound are presented. The first, catalytic hydrogenation, is a well-established and robust method for converting aromatic compounds to their corresponding cycloalkanes. The second, a Grignard reaction, represents a classic organometallic approach to carbon-carbon bond formation.

Method 1: Catalytic Hydrogenation of (2,2-Dimethylpropyl)benzene (Recommended)

This method involves the reduction of the aromatic ring of (2,2-dimethylpropyl)benzene (neopentylbenzene) to a cyclohexane (B81311) ring using hydrogen gas in the presence of a metal catalyst. This is the preferred industrial and laboratory-scale method due to its high efficiency and atom economy.

This protocol is a representative procedure based on established methods for the hydrogenation of alkylbenzenes.[5][6][7]

Materials:

  • (2,2-Dimethylpropyl)benzene (Neopentylbenzene, CAS 1007-26-7)[8]

  • Catalyst: 5% Rhodium on Carbon (Rh/C)[9] or Raney Nickel (H₂/Ni)[10]

  • Solvent: Ethanol (B145695) or neat (no solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • Catalyst Loading: In a high-pressure autoclave, add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

  • Substrate Addition: Add (2,2-dimethylpropyl)benzene to the autoclave. If using a solvent, dissolve the substrate in ethanol before adding it to the vessel.

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas three times to remove any oxygen, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-60 bar).[5] Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-150 °C).[6]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the autoclave to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Work-up: Open the autoclave and filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator to yield the crude this compound.

G cluster_synthesis Synthesis Workflow Start Start Charge_Autoclave Charge Autoclave: (2,2-Dimethylpropyl)benzene & Rh/C Catalyst Start->Charge_Autoclave Seal_Purge Seal and Purge System (N₂ then H₂) Charge_Autoclave->Seal_Purge Pressurize_Heat Pressurize with H₂ (30-60 bar) Heat to 70-150°C Seal_Purge->Pressurize_Heat Reaction Stir until H₂ uptake ceases Pressurize_Heat->Reaction Cool_Vent Cool to Room Temperature & Vent Excess H₂ Reaction->Cool_Vent Filter Filter through Celite to remove Catalyst Cool_Vent->Filter Solvent_Removal Remove Solvent (Rotary Evaporation) Filter->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Grignard Coupling Reaction (Theoretical)

This approach involves the formation of a carbon-carbon bond between a neopentyl group and a cyclohexane ring using a Grignard reagent. While theoretically sound and based on fundamental organometallic reactions, specific literature detailing this exact synthesis was not identified in the search.[11][12]

Materials:

  • Bromocyclohexane (B57405)

  • Magnesium turnings

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small portion of bromocyclohexane to initiate the reaction. Once initiated, add the remaining bromocyclohexane dropwise to maintain a gentle reflux, forming cyclohexylmagnesium bromide.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add neopentyl bromide dropwise at room temperature. The reaction may require gentle heating to proceed.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

G cluster_grignard Grignard Synthesis Workflow Start Start Grignard_Formation Prepare Cyclohexylmagnesium Bromide from Bromocyclohexane & Mg Start->Grignard_Formation Coupling Add Neopentyl Bromide to Grignard Reagent Grignard_Formation->Coupling Quench Quench with Saturated Aqueous NH₄Cl Coupling->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine & Dry over Na₂SO₄ Extract->Wash_Dry Solvent_Removal Remove Solvent (Rotary Evaporation) Wash_Dry->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product

Caption: A theoretical workflow for the synthesis of this compound using a Grignard reaction.

Purification

The primary method for purifying the synthesized this compound is fractional distillation, which separates compounds based on differences in their boiling points.[13]

Experimental Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude product in the round-bottom flask with boiling chips.

  • Heating: Gently heat the flask. A ring of condensate should be observed slowly rising up the fractionating column.

  • Equilibration: Allow the vapor to equilibrate in the column, ensuring a temperature gradient is established.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will contain any lower-boiling impurities. A second, intermediate fraction may be collected as the temperature rises.

  • Product Collection: Collect the main fraction at a stable temperature corresponding to the boiling point of this compound (~185 °C).

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

G cluster_purification Purification Workflow Start Crude Product Setup_Apparatus Assemble Fractional Distillation Apparatus Start->Setup_Apparatus Heating Gently Heat Crude Product Setup_Apparatus->Heating Collect_Fractions Collect Distillate Fractions (Low-boiling, Intermediate) Heating->Collect_Fractions Collect_Product Collect Pure Product Fraction at Boiling Point (~185°C) Collect_Fractions->Collect_Product Stop_Distillation Stop Distillation before Dryness Collect_Product->Stop_Distillation Pure_Product Pure this compound Stop_Distillation->Pure_Product

References

Spectroscopic Profile of (2,2-Dimethylpropyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. Due to the limited availability of public experimental spectra, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and characteristic spectral features for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₂ and a molecular weight of 154.30 g/mol .[1][2] Its structure consists of a cyclohexane (B81311) ring substituted with a 2,2-dimethylpropyl (neopentyl) group.

Molecular Structure:

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the absence of publicly available experimental NMR spectra, the following ¹H and ¹³C NMR data are predicted using computational models. These predictions offer valuable insights into the expected chemical shifts and multiplicities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
(CH₃)₃C-~ 0.85Singlet9H
-C-CH₂-Cyclohexane~ 1.15Doublet2H
Cyclohexane-CH-~ 1.20Multiplet1H
Cyclohexane-CH₂- (axial & equatorial)~ 0.8 - 1.8Multiplet10H

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₃C -~ 30
(C H₃)₃C-~ 29
-C-C H₂-Cyclohexane~ 50
Cyclohexane-C H-~ 38
Cyclohexane-C H₂- (C2, C6)~ 34
Cyclohexane-C H₂- (C3, C5)~ 27
Cyclohexane-C H₂- (C4)~ 26

Note: Predictions are based on standard NMR prediction algorithms and may vary from experimental values.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (sp³ CH, CH₂, CH₃)2850 - 3000Strong
CH₂ bend (scissoring)~ 1465Medium
CH₃ bend (asymmetric)~ 1450Medium
CH₃ bend (symmetric)~ 1365Medium-Weak

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 154 may be observed, but its intensity could be low due to the facile fragmentation of the neopentyl group.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
154[C₁₁H₂₂]⁺Molecular Ion (M⁺)
97[C₇H₁₃]⁺Loss of a neopentyl radical (•C₅H₁₁)
83[C₆H₁₁]⁺Loss of a neopentyl radical and subsequent rearrangement
57[C₄H₉]⁺tert-Butyl cation, likely the base peak due to its stability
41[C₃H₅]⁺Allyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4]

    • Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[3]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Place a small drop of liquid this compound directly onto the ATR crystal.[5]

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[5]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.[6]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

  • Ionization:

    • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An ion detector measures the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Direct Application Sample->Prep_IR Prep_MS Vaporization Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR ATR-FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Mass_Spec_Fragmentation M C11H22+. (m/z = 154) Molecular Ion F1 C4H9+ (m/z = 57) tert-Butyl Cation (Base Peak) M->F1 - C7H13. F2 C7H13+ (m/z = 97) M->F2 - C4H9. F3 C6H11+ (m/z = 83) F2->F3 - CH2

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Caption: Key covalent connectivities in this compound relevant to NMR.

References

Thermodynamic Properties of (2,2-Dimethylpropyl)cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dimethylpropyl)cyclohexane , also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula C₁₁H₂₂. As a branched-chain alkylcyclohexane, its thermodynamic properties are of interest in various fields, including the development of fuels, lubricants, and as a non-polar solvent in chemical synthesis and drug development. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of this compound under different conditions. This guide provides a comprehensive overview of the key thermodynamic properties of this compound, based on critically evaluated data, and outlines the standard experimental methodologies for their determination.

Core Thermodynamic Properties

The following tables summarize the critically evaluated thermodynamic data for this compound in its ideal gas and liquid phases. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a collection of critically evaluated thermodynamic property data for pure compounds.[1][2]

Table 1: Ideal Gas Phase Thermodynamic Properties
PropertyTemperature (K)ValueUnits
Heat Capacity (Cp)298.15254.9J/mol·K
500412.3J/mol·K
1000675.2J/mol·K
Enthalpy of Formation (ΔfH°)298.15-284.5kJ/mol
Standard Entropy (S°)298.15465.8J/mol·K
Table 2: Liquid Phase Thermodynamic Properties
PropertyTemperature (K)ValueUnits
Heat Capacity (Cp)298.15310.2J/mol·K
400373.9J/mol·K
500453.6J/mol·K
Enthalpy of Formation (ΔfH°)298.15-332.8kJ/mol
Enthalpy of Vaporization (ΔvapH)298.1548.3kJ/mol
455.5 (Normal Boiling Point)35.8kJ/mol
Density293.15808.3 kg/m ³
313.15792.4 kg/m ³

Experimental Protocols

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids. The fundamental principle is to minimize heat exchange between the sample and its surroundings.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and then hermetically sealed in a calorimeter vessel of known heat capacity.

  • Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is precisely controlled to match the temperature of the calorimeter vessel at all times, thereby creating an adiabatic environment.

  • Heating: A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small increase in the temperature of the sample.

  • Temperature Measurement: The temperature of the sample is measured with high precision using a platinum resistance thermometer before and after the energy input.

  • Calculation: The heat capacity (Cp) is calculated from the measured energy input (Q), the temperature change (ΔT), and the molar amount of the sample (n), after correcting for the heat capacity of the calorimeter vessel.

Equation: Cp = (Q / (n · ΔT)) - Cp,calorimeter

Determination of Enthalpy of Vaporization: Ebulliometry

Ebulliometry is a common method for determining the vapor pressure of a liquid as a function of temperature. From the vapor pressure data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

  • Apparatus: A Swietoslawski-type ebulliometer is typically used. This apparatus is designed to ensure the establishment of a true equilibrium between the liquid and vapor phases.

  • Procedure: A pure sample of this compound is placed in the ebulliometer. The pressure of the system is controlled and measured with a high-precision manometer. The liquid is heated to its boiling point at the set pressure.

  • Temperature Measurement: The boiling temperature of the liquid is measured with a platinum resistance thermometer immersed in the vapor-liquid equilibrium.

  • Data Collection: The boiling temperature is measured at various controlled pressures.

  • Calculation: The enthalpy of vaporization (ΔvapH) is derived from the slope of the plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T).

Clausius-Clapeyron Equation: d(ln P) / d(1/T) = - ΔvapH / R (where R is the ideal gas constant)

Determination of Liquid Density: Vibrating-Tube Densimetry

Vibrating-tube densimeters provide a rapid and precise method for measuring the density of liquids over a range of temperatures.

Methodology:

  • Instrument Principle: The instrument consists of a U-shaped glass tube that is electromagnetically excited to vibrate at its natural frequency.

  • Measurement: The sample of this compound is introduced into the U-tube. The natural frequency of the tube's vibration is dependent on its total mass (the mass of the tube plus the mass of the sample).

  • Calibration: The instrument is calibrated using fluids of known density, such as dry air and pure water, at the desired temperature.

  • Calculation: The density of the sample is calculated from the measured oscillation period of the U-tube and the calibration constants. The temperature of the sample is precisely controlled during the measurement.

Visualizations

Experimental Workflow for Adiabatic Calorimetry

experimental_workflow_calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Data Analysis prep1 High-Purity Sample of This compound prep2 Degassing prep1->prep2 prep3 Sealing in Calorimeter Vessel prep2->prep3 meas1 Place in Adiabatic Shield prep3->meas1 meas2 Controlled Energy Input (Q) meas1->meas2 meas3 Measure Temperature Change (ΔT) meas2->meas3 calc1 Calculate Heat Capacity (Cp) meas3->calc1 result Reported Heat Capacity calc1->result Final Cp Value logical_relationship_ebulliometry cluster_experiment Ebulliometric Measurement cluster_analysis Thermodynamic Analysis pressure Controlled Pressure (P) temperature Measured Boiling Temperature (T) pressure->temperature determines data_points Multiple (P, T) Data Points temperature->data_points plot Plot ln(P) vs. 1/T data_points->plot clausius_clapeyron Apply Clausius-Clapeyron Equation plot->clausius_clapeyron result Enthalpy of Vaporization (ΔvapH) clausius_clapeyron->result

References

An In-depth Technical Guide to the Conformational Isomers of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, serves as a significant model for understanding the principles of conformational analysis in substituted cyclohexanes. The steric bulk of the neopentyl group dictates a strong preference for one chair conformation over the other, providing a clear illustration of the energetic consequences of substituent placement on a cyclohexane (B81311) ring. This technical guide delves into the conformational isomers of this compound, presenting quantitative data on their relative stabilities, detailed experimental and computational protocols for their analysis, and visual representations of the underlying principles.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it the most stable arrangement.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the "equator" of the ring).[2] Through a process known as ring flipping or chair interconversion, these positions interchange. For a monosubstituted cyclohexane, this results in two distinct chair conformers that are in rapid equilibrium at room temperature.[3]

The relative stability of these two conformers is primarily governed by steric interactions. A substituent in the axial position experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable interaction is termed a 1,3-diaxial interaction.[4][5] Consequently, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy and thus more populated at equilibrium.[4]

The energy difference between the axial and equatorial conformers is quantified by the conformational free energy difference, commonly referred to as the "A-value".[6] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[6]

Conformational Isomers of this compound

The (2,2-dimethylpropyl) group, or neopentyl group, is a sterically demanding substituent. Its significant bulk leads to a pronounced preference for the equatorial position on the cyclohexane ring to avoid severe 1,3-diaxial interactions.

The two chair conformations of this compound are in equilibrium:

  • Equatorial this compound: The neopentyl group occupies an equatorial position. This is the significantly more stable conformer.

  • Axial this compound: The neopentyl group occupies an axial position. This conformer is highly disfavored due to substantial steric strain.

The primary reason for the instability of the axial conformer is the steric repulsion between the bulky neopentyl group and the axial hydrogens at the C3 and C5 positions.

Quantitative Conformational Analysis

The energetic preference for the equatorial conformer of this compound is quantified by its A-value. This value represents the Gibbs free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers.

Substituent NameSubstituent StructureA-value (kcal/mol)Total 1,3-Diaxial Strain Energy (kJ/mol)Equatorial:Axial Ratio (approx. at 298 K)
(2,2-Dimethylpropyl)-CH₂C(CH₃)₃4.28.4~97:3

Data sourced from university course materials, representing typical values used in conformational analysis.[5]

The relationship between the free energy difference (A-value) and the equilibrium constant (K_eq) is given by the equation:

ΔG° = -RT ln(K_eq)

where:

  • R is the ideal gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin

  • K_eq = [Equatorial conformer] / [Axial conformer]

A higher A-value indicates a larger K_eq, signifying a greater population of the equatorial conformer.

Experimental Determination of Conformational Energies

The A-value of a substituent is typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the A-value of this compound.

Objective: To determine the equilibrium constant and thus the Gibbs free energy difference (A-value) between the axial and equatorial conformers of this compound by integrating the signals of the respective conformers in the low-temperature ¹³C NMR spectrum.

Materials:

  • This compound

  • Deuterated solvent suitable for low-temperature NMR (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂)

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tubes suitable for low-temperature measurements

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube. The concentration should be optimized for a good signal-to-noise ratio.

  • Initial Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and averaged signals for the carbon atoms will be observed.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe. It is crucial to allow the sample to equilibrate at each new temperature before acquiring a spectrum.

  • Coalescence and Freezing Out: As the temperature is lowered, the rate of chair-chair interconversion decreases. The sharp, averaged signals will broaden, reach a point of maximum broadness (the coalescence temperature), and then sharpen again into two distinct sets of signals corresponding to the axial and equatorial conformers. The temperature needs to be lowered sufficiently to "freeze out" the two conformers on the NMR timescale.[7]

  • Data Acquisition at Low Temperature: Once the signals for the two conformers are well-resolved and sharp, acquire a quantitative ¹³C NMR spectrum. This requires a sufficient relaxation delay between scans to ensure accurate integration.

  • Signal Assignment and Integration: Identify the signals corresponding to the axial and equatorial conformers. The major set of signals will belong to the more stable equatorial conformer, while the minor set will correspond to the axial conformer. Integrate the area of well-resolved, corresponding peaks for both conformers.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (K_eq) from the ratio of the integrated peak areas: K_eq = (Integral of equatorial conformer signal) / (Integral of axial conformer signal)

  • A-value Calculation: Use the calculated K_eq and the temperature at which the spectrum was acquired to calculate the A-value (ΔG°) using the equation ΔG° = -RT ln(K_eq).

Computational Determination of Conformational Energies

Computational chemistry provides a powerful tool for calculating the relative energies of conformers. Quantum mechanical calculations can provide accurate predictions of conformational energies.

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a general workflow for calculating the energy difference between the axial and equatorial conformers of this compound using Gaussian or a similar quantum chemistry software package.

Objective: To calculate the relative Gibbs free energies of the axial and equatorial conformers of this compound to determine the A-value.

Software:

  • A molecular modeling program for building initial structures (e.g., GaussView, Avogadro).

  • A quantum chemistry software package (e.g., Gaussian).

Procedure:

  • Structure Building:

    • Construct the 3D structures of both the axial and equatorial chair conformers of this compound using a molecular editor.

    • Ensure correct stereochemistry and initial geometries that are close to the expected chair conformations.

  • Geometry Optimization:

    • For each conformer, perform a geometry optimization calculation. A common and reliable method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • The optimization will find the lowest energy structure (a local minimum) for each conformer.

    • Verify that the optimizations have converged successfully by checking the output files for the absence of imaginary frequencies in the subsequent frequency calculation.

  • Frequency Calculation:

    • Perform a frequency calculation for each optimized structure using the same level of theory and basis set as the optimization.

    • The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • This calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy.

  • Energy Extraction and Analysis:

    • From the output files of the frequency calculations, extract the total Gibbs free energies for both the axial and equatorial conformers.

    • Calculate the relative Gibbs free energy difference (ΔG°), which corresponds to the A-value: ΔG° = G°(axial) - G°(equatorial)

  • Result Interpretation: The calculated ΔG° represents the computationally determined A-value for the (2,2-dimethylpropyl) group. This value can be compared with experimental data.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships in the conformational analysis of this compound.

G Experimental Workflow for A-Value Determination A Sample Preparation (this compound in deuterated solvent) B Low-Temperature NMR Spectroscopy A->B C Signal Integration (Equatorial and Axial Conformers) B->C D Calculate K_eq C->D E Calculate A-value (ΔG°) D->E

References

The Neopentyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Structure of the 2,2-dimethylpropyl (Neopentyl) Group

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is an alkyl substituent with the chemical formula (CH₃)₃CCH₂–.[1][2] Its defining feature is a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) (-CH₂-) group, which serves as the point of attachment to the parent molecule.[3] This arrangement confers a high degree of steric bulk, creating a sterically hindered environment that profoundly influences the reactivity, stability, and conformational preferences of any molecule it is a part of.[3] While the common name "neopentyl" is widely used, the IUPAC nomenclature for this group is "2,2-dimethylpropyl".[1] This guide provides a detailed examination of the steric effects of the neopentyl group, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Quantifying Steric Hindrance

The steric bulk of the neopentyl group can be quantified using several empirical and calculated parameters. These values are crucial for predicting its influence on reaction rates and conformational equilibria.

Taft Steric Parameter (Eₛ)

The Taft steric parameter, Eₛ, is a measure of the steric effect of a substituent in a chemical reaction.[4] It is derived from the rates of acid-catalyzed hydrolysis of esters.[5] More negative Eₛ values indicate greater steric hindrance.[6] While a specific Eₛ value for the neopentyl group is not commonly tabulated, it can be contextualized by comparing it to other alkyl groups. The neopentyl group's steric profile is significant, and its Eₛ value is expected to be highly negative, indicating severe steric hindrance that dramatically slows reaction rates at the adjacent center.

Table 1: Comparison of Taft Steric Parameters (Eₛ) for Common Alkyl Groups

Substituent Group Taft Steric Parameter (Eₛ)
Methyl (-CH₃) 0.00 (Reference)
Ethyl (-CH₂CH₃) -0.07
Isopropyl (-CH(CH₃)₂) -0.47
tert-Butyl (-C(CH₃)₃) -1.54

Data sourced from various standard physical organic chemistry texts. Note: Some sources use a different scale where Methyl is -1.24 and H is 0.00; on that scale, t-Butyl is -2.78, showing the same trend of increasing steric hindrance.[7]

Conformational Analysis: The A-Value

In substituted cyclohexanes, the energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which corresponds to the Gibbs free energy difference (ΔG°) for the axial-to-equatorial equilibrium.[3] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

The A-value for the neopentyl group is approximately 2.15 kcal/mol. This value is similar to that of the isopropyl group and reflects significant steric strain in the axial position. While the bulky t-butyl portion of the group is one carbon removed from the ring, its size is sufficient to cause considerable steric clashes with the axial hydrogens at the C3 and C5 positions.

Table 2: Comparison of Conformational A-Values for Common Alkyl Groups

Substituent Group A-Value (kcal/mol)
Methyl (-CH₃) 1.74
Ethyl (-CH₂CH₃) 1.75
Isopropyl (-CH(CH₃)₂) 2.15
Neopentyl (-CH₂C(CH₃)₃) ~2.15

| tert-Butyl (-C(CH₃)₃) | ~4.9 |

Impact on Chemical Reactions and Mechanisms

The formidable steric bulk of the neopentyl group is a dominant factor in its chemical behavior, often precluding reaction pathways that are common for less hindered alkyl groups.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). The neopentyl group's three methyl groups, positioned at the beta-carbon, create an impassable steric shield that prevents this approach. Consequently, Sₙ2 reactions on neopentyl substrates are exceptionally slow or do not occur at all.

For example, the rate of Sₙ2 reaction for neopentyl bromide is dramatically slower than for ethyl bromide. Some studies report that ethyl bromide is approximately 40,000 times more reactive in an Sₙ2 reaction than neopentyl bromide.

Table 3: Relative Sₙ2 Reaction Rates with Ethoxide

Substrate Relative Rate
Ethyl Bromide 6

| Neopentyl Bromide | 0.00002 |

This profound rate difference is a direct consequence of steric hindrance.

SN2_Hindrance cluster_neopentyl Neopentyl Bromide C_alpha Br Br C_alpha->Br Leaving Group C_beta C_alpha->C_beta H1 H C_alpha->H1 H2 H C_alpha->H2 Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 Nu Nu: Nu->C_alpha Backside attack blocked by bulky methyl groups

Caption: Steric hindrance in the Sₙ2 reaction of neopentyl bromide.

Conformational Locking

In cyclohexane (B81311) systems, a tert-butyl group is known as a "conformation-locking" group due to its extremely high A-value (~4.9 kcal/mol), which effectively prevents ring flipping to a conformation where it would be axial. While the neopentyl group's A-value is smaller, it still creates a very strong preference for the equatorial position, heavily influencing the overall conformation of the molecule.

Caption: Conformational equilibrium of neopentylcyclohexane.

Experimental Protocols

The unique properties of the neopentyl group necessitate specific synthetic procedures. The following protocols are adapted from Organic Syntheses, a trusted source for reliable experimental methods.

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This procedure is effective for sterically hindered primary alcohols and converts neopentyl alcohol to neopentyl iodide.

Methodology:

  • Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube. A thermometer is positioned to measure the temperature of the liquid contents.

  • Charging the Flask: The flask is charged with 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide.

  • Reaction: The mixture is heated to a gentle reflux using an electric heating mantle. The reaction is monitored by observing the temperature of the refluxing liquid, which will rise from an initial 75–80°C to approximately 130°C. The reaction mixture darkens and begins to fume as it proceeds. The total reflux time is about 24 hours.

  • Workup and Purification:

    • The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column.

    • The fraction boiling below 65°C (at 50 mm Hg) is collected.

    • This fraction is washed with 50 mL of water.

    • It is then washed with 50-mL portions of cold 1 N sodium hydroxide (B78521) until the washings no longer contain phenol.

    • The product is washed again with 50 mL of water, dried over anhydrous calcium chloride, and redistilled.

  • Yield: The procedure yields 51–60 g (64–75%) of pure neopentyl iodide.

Synthesis_Workflow start Start: Charge Flask - Neopentyl Alcohol - Triphenyl Phosphite - Methyl Iodide reflux Heat to Gentle Reflux (~24 hours) Temperature rises to 130°C start->reflux distill Reduced Pressure Distillation (Collect fraction < 65°C @ 50 mm Hg) reflux->distill wash1 Wash with H₂O distill->wash1 wash2 Wash with 1N NaOH (Remove Phenol) wash1->wash2 wash3 Final Wash with H₂O wash2->wash3 dry Dry with CaCl₂ wash3->dry redistill Final Redistillation dry->redistill product Product: Neopentyl Iodide (64-75% Yield) redistill->product

References

Navigating the Complexities of Branched-Chain Amino Acid Metabolism: A Technical Guide to 3-Methyl-2-oxovaleric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding CAS numbers: This technical guide focuses on 3-Methyl-2-oxovaleric acid sodium salt , a compound of significant interest in biomedical research, particularly in the study of metabolic disorders. Its CAS number is 3715-31-9 . The CAS number provided in the initial query, 25446-34-8, corresponds to (2,2-Dimethylpropyl)cyclohexane, a hydrocarbon with different properties and applications. This guide will primarily detail the properties and relevance of 3-Methyl-2-oxovaleric acid sodium salt, with a brief section on this compound for clarity.

Core Properties of 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS: 3715-31-9)

3-Methyl-2-oxovaleric acid sodium salt is the sodium salt of 3-methyl-2-oxovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[1] Its accumulation in the body is a primary biomarker for the inherited metabolic disorder known as Maple Syrup Urine Disease (MSUD).[2][3] This compound and its corresponding acid are crucial for studying the function and dysfunction of the branched-chain α-keto acid dehydrogenase (BCKD) complex.[2]

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of 3-Methyl-2-oxovaleric acid sodium salt.

PropertyValueSource
CAS Number 3715-31-9
Molecular Formula C₆H₉NaO₃[4]
Molecular Weight 152.12 g/mol [4]
Synonyms (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt
Melting Point 204-206 °C[5]
Appearance Solid[6]
Storage Temperature 2-8°C

Biochemical Significance and Signaling Pathways

3-Methyl-2-oxovaleric acid is a central metabolite in the catabolic pathway of isoleucine.[1] This pathway is essential for the proper breakdown of this essential amino acid. A deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to the buildup of 3-methyl-2-oxovaleric acid and other branched-chain α-keto acids, resulting in the serious pathological condition known as Maple Syrup Urine Disease (MSUD).[2][7]

The accumulation of this ketoacid is neurotoxic and can lead to severe neurological damage, developmental delays, and a characteristic sweet odor in the urine of affected individuals.[1][8]

Branched-Chain Amino Acid Catabolism Pathway

The breakdown of isoleucine to propionyl-CoA involves a series of enzymatic steps. The initial transamination of isoleucine forms 3-methyl-2-oxovaleric acid. This is followed by the critical oxidative decarboxylation step catalyzed by the BCKD complex.

BCAA_Catabolism Isoleucine Isoleucine Keto_Acid 3-Methyl-2-oxovaleric acid Isoleucine->Keto_Acid Branched-chain aminotransferase Acyl_CoA α-Methylbutyryl-CoA Keto_Acid->Acyl_CoA Branched-chain α-keto acid dehydrogenase (BCKD) complex (Deficient in MSUD) Propionyl_CoA Propionyl-CoA Acyl_CoA->Propionyl_CoA Further metabolism

Catabolism of Isoleucine.

Experimental Protocols

The study of 3-Methyl-2-oxovaleric acid sodium salt is integral to research on MSUD and the function of the BCKD complex. A common experimental application is its use as a substrate to measure the activity of α-keto acid dehydrogenases.

General Workflow for a BCKD Complex Activity Assay

A typical workflow to assess the activity of the BCKD complex using 3-Methyl-2-oxovaleric acid as a substrate is outlined below. This often involves spectrophotometric or HPLC-based methods to measure the products of the enzymatic reaction.

BCKD_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Mitochondria_Isolation Isolate mitochondria from tissue/cells BCKD_Extraction Extract BCKD complex Mitochondria_Isolation->BCKD_Extraction Reaction_Setup Set up reaction with 3-Methyl-2-oxovaleric acid, coenzymes (NAD+, CoA) BCKD_Extraction->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Product_Measurement Measure product formation (e.g., NADH, Acyl-CoA) via Spectrophotometry/HPLC Reaction_Stop->Product_Measurement Data_Analysis Calculate enzyme activity Product_Measurement->Data_Analysis

Workflow for BCKD Activity Assay.

Suppliers of 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS: 3715-31-9)

This compound is available from several reputable chemical suppliers that cater to the research community.

SupplierProduct Name
Sigma-Aldrich (±)-3-Methyl-2-oxovaleric acid sodium salt
Santa Cruz Biotechnology (±)-3-Methyl-2-oxovaleric acid sodium salt
Cayman Chemical (±)-3-Methyl-2-oxovaleric Acid (sodium salt)
Chemsrc sodium 3-methyl-2-oxovalerate

Information on this compound (CAS: 25446-34-8)

For the purpose of clarification, this section provides a summary of the properties of this compound, the compound associated with CAS number 25446-34-8.

Chemical and Physical Data
PropertyValueSource
CAS Number 25446-34-8[9][10]
Molecular Formula C₁₁H₂₂[9][10]
Molecular Weight 154.29 g/mol [9][11]
Synonyms Neopentylcyclohexane, 1-Cyclohexyl-2,2-dimethylpropane[9]
Suppliers of this compound (CAS: 25446-34-8)

This compound is available from suppliers of fine and specialty chemicals.

Supplier
Guidechem
Molbase
ChemBK

References

An In-depth Technical Guide to the Solubility of (2,2-Dimethylpropyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,2-Dimethylpropyl)cyclohexane, a non-polar aliphatic hydrocarbon. Given the scarcity of direct experimental data for this specific compound, this guide leverages predictive models and data from structurally similar molecules to offer insights into its behavior in various organic solvents. It also outlines detailed experimental protocols for solubility determination and provides visualizations to illustrate key concepts.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. This compound is a non-polar molecule, and its primary intermolecular interactions are London dispersion forces. Consequently, it is expected to be readily soluble in non-polar organic solvents that also exhibit these types of forces.[1][2] Its solubility in polar solvents is anticipated to be limited due to the significant difference in intermolecular force types.

The branched structure of this compound, featuring a bulky neo-pentyl group attached to a cyclohexane (B81311) ring, may influence its solubility compared to its linear alkane counterparts. Branching can disrupt efficient crystal lattice packing in the solid state, potentially leading to a lower melting point and increased solubility.

Predicted Solubility Profile using Hansen Solubility Parameters

In the absence of direct experimental data, Hansen Solubility Parameters (HSP) provide a robust method for predicting the miscibility of a solute in a solvent.[3][4] The HSP framework decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP for this compound can be estimated based on its chemical structure. The following table presents the estimated HSP for this compound and the known HSP for a range of common organic solvents. A smaller difference between the HSP of the solute and the solvent suggests a higher likelihood of solubility.

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 16.50.00.0
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Chloroform17.83.15.7
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Note: The HSP for this compound is an estimation based on its non-polar, aliphatic structure, expected to be similar to other cycloalkanes.

Based on this predictive data, this compound is expected to be highly soluble in non-polar solvents like n-hexane and cyclohexane, and moderately soluble in solvents with a low polarity component like toluene. Its solubility is predicted to be poor in highly polar solvents such as ethanol, methanol, and water.

Experimental Protocols for Solubility Determination

For precise quantification of the solubility of this compound, a standardized experimental protocol should be followed. The following outlines a general procedure based on the shake-flask method, which is a widely accepted technique for determining the solubility of substances.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

    • If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Determine the mass of the collected sample.

    • Dilute the sample to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted sample using a calibrated GC-FID or another appropriate analytical method.

  • Data Calculation:

    • From the analytical results, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the solubility of this compound.

G Predicted Miscibility Based on Polarity cluster_solvents Organic Solvents Solute This compound (Non-polar) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar High Miscibility (Similar IMFs) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Limited Miscibility (Dissimilar IMFs) PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Poor Miscibility (Very Dissimilar IMFs)

Caption: Predicted miscibility of this compound.

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess Solute + Solvent) B 2. Equilibrate (Shaker bath at constant T) A->B C 3. Phase Separation (Settle or Centrifuge) B->C D 4. Sample Supernatant (Filter with Syringe) C->D E 5. Analyze Sample (e.g., GC-FID) D->E F 6. Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide on the Molecular Geometry and Modeling of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, conformational analysis, and modeling of (2,2-dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. This document synthesizes theoretical principles and practical methodologies for the study of this substituted cyclohexane (B81311), offering insights relevant to medicinal chemistry and drug design where alicyclic scaffolds are frequently employed.

Molecular Structure and Properties

This compound is a monosubstituted cycloalkane with the chemical formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol .[1][2][3] The structure consists of a cyclohexane ring bonded to a neopentyl group, which is characterized by a quaternary carbon atom attached to three methyl groups and one methylene (B1212753) group. This bulky substituent significantly influences the conformational preferences of the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain.[4] For a monosubstituted cyclohexane like this compound, two distinct chair conformations are possible through a process called ring inversion. These conformers place the substituent in either an axial or an equatorial position.

The relative stability of these two conformers is determined by the steric strain introduced by the substituent. The axial position brings the substituent into close proximity with the two axial hydrogens on the same side of the ring (at C3 and C5), leading to unfavorable steric interactions known as 1,3-diaxial interactions. In contrast, the equatorial position places the substituent away from these axial hydrogens, resulting in a more stable conformation.

Table 1: A-Values for Common Alkyl Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
Methyl~1.7
Ethyl~1.8
Isopropyl~2.1
tert-Butyl> 4.5
(2,2-Dimethylpropyl) Estimated > 2.1

Data for methyl, ethyl, isopropyl, and tert-butyl groups are from established literature. The A-value for the (2,2-dimethylpropyl) group is estimated to be greater than that of the isopropyl group due to its larger size, though likely less than the tert-butyl group as the steric bulk is one carbon atom removed from the ring.

The strong preference for the equatorial position means that at equilibrium, the vast majority of this compound molecules will exist in the equatorial conformation.

G Conformational Equilibrium of this compound cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) Axial Axial-(2,2-dimethylpropyl)cyclohexane Equatorial Equatorial-(2,2-dimethylpropyl)cyclohexane Axial->Equatorial Ring Inversion (Equilibrium strongly favors equatorial) Equatorial->Axial Ring Inversion

Figure 1: Conformational equilibrium of this compound.

Molecular Geometry

The precise molecular geometry (bond lengths, bond angles, and dihedral angles) of this compound has not been extensively reported in experimental studies such as gas-phase electron diffraction or X-ray crystallography. However, these parameters can be reliably predicted using computational modeling techniques.

Based on computational studies of similar alkylcyclohexanes, the following geometric parameters for the equatorial conformer of this compound can be anticipated.

Table 2: Predicted Molecular Geometry of Equatorial this compound

ParameterValue
Bond Lengths (Å)
C-C (cyclohexane ring)~1.53 - 1.54
C-H (cyclohexane ring)~1.10
C-C (ring-substituent)~1.54
C-C (neopentyl)~1.54
C-H (neopentyl)~1.10
Bond Angles (°) **
C-C-C (cyclohexane ring)~111 - 112
H-C-H (cyclohexane ring)~107 - 108
C-C-C (ring-substituent)~110
Dihedral Angles (°) **
C-C-C-C (cyclohexane ring)~55 - 60

These values are estimates based on standard bond lengths and angles for alkanes and cycloalkanes and computational data for related molecules.

Experimental and Computational Modeling Protocols

Experimental Determination of Molecular Geometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the conformational preferences of substituted cyclohexanes.

  • Protocol:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) of the proton attached to the carbon bearing the substituent (the methine proton).

    • In the equatorial conformer, this proton is axial and will exhibit large axial-axial couplings (typically 8-13 Hz) to the adjacent axial protons.

    • In the axial conformer, this proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz).

    • The observed coupling constants can be used to determine the predominant conformation and, in principle, the equilibrium constant between the two chair forms by applying the Karplus equation, which relates the coupling constant to the dihedral angle.

G NMR Spectroscopy Workflow for Conformational Analysis Sample Sample Preparation (this compound in CDCl3) NMR 1H NMR Data Acquisition Sample->NMR Analysis Analysis of Coupling Constants (J-values) NMR->Analysis Conformation Determination of Predominant Conformer Analysis->Conformation

Figure 2: Workflow for NMR-based conformational analysis.

Computational Modeling

Computational chemistry provides a robust framework for investigating the molecular geometry and energetics of this compound.

Molecular Mechanics (MM):

  • Protocol:

    • Construct the 3D structure of both the axial and equatorial conformers of this compound using a molecular modeling software.

    • Select a suitable force field (e.g., MMFF94, OPLS3e).

    • Perform a geometry optimization for each conformer to find the lowest energy structure.

    • Calculate the steric energy of each optimized conformer. The difference in steric energy provides an estimate of the A-value.

Quantum Mechanics (QM) - Density Functional Theory (DFT):

For more accurate results, DFT calculations can be employed.

  • Protocol:

    • Use the optimized geometries from the molecular mechanics calculations as starting points.

    • Perform a higher-level geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).

    • Calculate the electronic energies of the final optimized structures.

    • Perform a frequency calculation to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • The difference in the Gibbs free energies of the two conformers will yield a more accurate A-value.

    • From the optimized geometries, precise bond lengths, bond angles, and dihedral angles can be obtained.

G Computational Modeling Workflow cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics (DFT) MM_Build Build Axial & Equatorial Conformers MM_Opt Geometry Optimization (e.g., MMFF94) MM_Build->MM_Opt MM_Energy Calculate Steric Energy MM_Opt->MM_Energy QM_Start Use MM Geometries as Input MM_Opt->QM_Start QM_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) QM_Start->QM_Opt QM_Freq Frequency Calculation QM_Opt->QM_Freq QM_Energy Calculate Gibbs Free Energy QM_Freq->QM_Energy Final_Data Final Geometric & Energetic Data QM_Energy->Final_Data A-value, Bond Lengths, Angles

Figure 3: Workflow for computational modeling of molecular geometry.

Conclusion

The molecular geometry of this compound is dictated by the strong steric preference of the bulky neopentyl group for the equatorial position in the chair conformation. While detailed experimental data for this specific molecule is sparse, a combination of established principles of conformational analysis and modern computational techniques can provide a comprehensive understanding of its three-dimensional structure and energetic properties. The methodologies outlined in this guide offer a robust framework for researchers in drug development and related fields to model and analyze similar alicyclic systems, which are critical components of many pharmaceutical agents.

References

Methodological & Application

(2,2-Dimethylpropyl)cyclohexane: An Overview of a Structurally Interesting but Synthetically Underutilized Cycloalkane

Author: BenchChem Technical Support Team. Date: December 2025

(2,2-Dimethylpropyl)cyclohexane , also known as neopentylcyclohexane, is a saturated cyclic hydrocarbon with the molecular formula C11H22.[1][2][3] While its bulky neopentyl group attached to a cyclohexane (B81311) ring presents an interesting structural motif for stereochemical and conformational studies, a comprehensive review of available scientific literature reveals a notable scarcity of its application in organic synthesis. This document summarizes the known physical and chemical properties of this compound and addresses the current lack of detailed experimental protocols for its use in synthetic transformations.

Physical and Chemical Properties

This compound is a cycloalkane characterized by a cyclohexane ring substituted with a 2,2-dimethylpropyl (neopentyl) group.[2] Its chemical structure and basic properties are well-documented.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C11H22[1][2][3]
Molar Mass 154.29 g/mol [1][3]
CAS Number 25446-34-8[1][2]
Synonyms Neopentylcyclohexane, 1-Cyclohexyl-2,2-dimethylpropane[2]

Further detailed thermophysical data, including density, viscosity, and thermal conductivity as a function of temperature, are available from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[4]

Applications in Organic Synthesis: A Notable Absence

Despite the availability of its basic chemical data, extensive searches of chemical literature and databases have not yielded significant examples of this compound being used as a key starting material, reagent, or solvent in organic synthesis. The scientific literature does not currently provide detailed application notes or standardized protocols for its use in synthetic chemistry.

This lack of documented applications could be attributed to several factors:

  • Steric Hindrance: The bulky neopentyl group can sterically hinder reactions at or near the cyclohexane ring, making it a less attractive substrate compared to less substituted cyclohexanes.

  • Lack of Functional Groups: As a saturated hydrocarbon, this compound lacks reactive functional groups, limiting its direct participation in many common organic transformations without prior functionalization.

  • Availability and Cost: While commercially available, its use may be less common than more readily available and less expensive cycloalkane derivatives.

Potential Areas for Future Research

While current literature is sparse, the unique steric properties of this compound could potentially be exploited in specific areas of organic synthesis. Future research could explore its use as:

  • A Bulky Protecting Group: The neopentyl group could serve as a sterically demanding protecting group in certain synthetic strategies.

  • A Ligand Component: Incorporation into ligand scaffolds for catalysis could influence selectivity due to its steric profile.

  • A Substrate for C-H Activation Studies: The different types of C-H bonds present in the molecule could make it an interesting substrate for fundamental studies in C-H activation and functionalization.

Conclusion

Currently, this compound remains a compound of interest primarily for its physical and chemical properties rather than for its demonstrated utility in organic synthesis. There is a clear lack of published research detailing its applications, and therefore, no established experimental protocols or signaling pathways involving this molecule can be presented. The information provided here is based on the available chemical and physical data. Researchers and drug development professionals are encouraged to consider the potential, yet unexplored, synthetic applications of this sterically hindered cycloalkane.

Experimental Protocols

No detailed experimental protocols for the use of this compound in organic synthesis were found in the reviewed literature.

Visualizations

Due to the absence of described signaling pathways or experimental workflows involving this compound, no diagrams can be generated.

References

Application Notes and Protocols for (2,2-Dimethylpropyl)cyclohexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a non-polar, aprotic solvent with the chemical formula C₁₁H₂₂.[1][2][3][4] Its saturated alicyclic hydrocarbon structure renders it chemically inert under many reaction conditions, making it a potential alternative to other non-polar solvents like hexane, heptane, and cyclohexane (B81311). This document provides an overview of its properties, potential applications, and generalized experimental protocols where it could be employed. Due to a lack of specific published application data for this compound, the following protocols and comparative data are presented as representative examples based on the known behavior of similar non-polar solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for determining its suitability for specific reaction conditions, such as required temperature ranges and compatibility with various reagents.

PropertyValueReference
Molecular Formula C₁₁H₂₂[1][2][3][4]
Molecular Weight 154.29 g/mol [1]
CAS Number 25446-34-8[2][3][4]
Appearance Colorless liquid (expected)Inferred from similar compounds
Boiling Point Data not readily available; estimated to be higher than cyclohexane (80.74 °C)N/A
Density Data available over a range of temperatures[5][5]
Solubility Insoluble in water; soluble in many organic solventsGeneral property of non-polar hydrocarbons
Vapor Pressure Data not readily availableN/A
Flash Point Data not readily availableN/A

General Applications in Organic Synthesis

As a non-polar aprotic solvent, this compound is theoretically suitable for a variety of organic reactions, particularly those involving non-polar reactants and intermediates. Its inert nature makes it a good medium for reactions that are sensitive to reactive solvents.

Potential applications include:

  • Free-Radical Reactions: Similar to other alkanes and cycloalkanes, it can serve as a solvent for free-radical halogenation or other radical-initiated transformations.

  • Catalysis: It can be used as a solvent for certain catalytic processes where a non-coordinating medium is required. The choice of a non-polar solvent can significantly influence the outcome of catalytic reactions.

  • Grignard Reactions: While ethers are the standard solvents for Grignard reagent formation and reactions, inert hydrocarbons can sometimes be used as co-solvents or for specific applications.

  • Substitution and Elimination Reactions: For Sɴ2 and E2 reactions involving non-polar substrates and reagents, a non-polar aprotic solvent can be suitable.

  • Crystallization: Its properties may make it a suitable solvent for the crystallization and purification of non-polar organic compounds.

Diagrams

Logical Relationship of Solvent Properties

Solvent_Properties Logical Relationship of Solvent Properties A Solvent Class B Non-Polar Aprotic A->B C Key Physicochemical Properties B->C F Suitability for Reactions B->F D Low Dielectric Constant Minimal Dipole Moment C->D E Chemical Inertness C->E G Reactions with Non-Polar Intermediates (e.g., free radicals) D->G H Reactions Requiring Non-Coordinating Medium (e.g., certain catalyses) E->H F->G F->H

Caption: Relationship between solvent class and reaction suitability.

General Experimental Workflow for a Substitution Reaction

Experimental_Workflow General Workflow for a Nucleophilic Substitution A Reactant & Nucleophile Dissolution in this compound B Reaction under Inert Atmosphere (e.g., N2 or Ar) A->B C Temperature Control (Heating or Cooling as required) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Aqueous wash, phase separation) D->E F Drying of Organic Phase (e.g., Na2SO4 or MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Product Purification (Crystallization or Chromatography) G->H

References

Conformational analysis of substituted cyclohexanes using (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of molecules is paramount in chemistry and pharmacology, directly influencing physical properties, reactivity, and biological activity. The cyclohexane (B81311) ring is a ubiquitous structural motif in natural products and synthetic drugs. Its non-planar "chair" conformation dictates the spatial arrangement of its substituents, which are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1] The rapid interconversion between two chair conformations, known as a "ring flip," can complicate structural analysis.[1] This note details the use of a bulky anchoring group, (2,2-Dimethylpropyl), to "lock" the cyclohexane conformation, thereby simplifying analysis and enabling the precise determination of the conformational preferences of other substituents.

The Role of (2,2-Dimethylpropyl)cyclohexane as a Conformational Lock

The (2,2-Dimethylpropyl) group, often referred to by its common name neopentyl or its even bulkier analogue, the tert-butyl group, is crucial for conformational analysis. Due to its significant steric bulk, it strongly disfavors the axial position.[2][3] An axial substituent experiences destabilizing steric interactions with the two other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[3][4] For a tert-butyl group, these interactions are so energetically costly (approximately 5 kcal/mol or 21 kJ/mol) that the equilibrium lies almost exclusively (>99.9%) toward the conformation where the group is in the equatorial position.[3][5][6] This effectively "locks" the ring in a single, predictable chair conformation, making it an invaluable tool for studying the effects and preferences of other substituents on the ring.[5]

Quantitative Conformational Analysis: A-Values

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value. The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7] A larger A-value signifies a greater preference for the equatorial position and indicates a larger effective steric size.[7][8] These values are crucial for predicting the most stable conformation of polysubstituted cyclohexanes; the conformation that minimizes the sum of the A-values of its axial substituents is generally the most stable.[7][9]

Table 1: Conformational A-Values for Common Substituents

The following table summarizes experimentally determined A-values, which represent the energy cost (ΔG°) of a substituent being in the axial position.

Substituent (X)A-Value (kcal/mol)A-Value (kJ/mol)
-F0.241.0
-Cl0.41.7
-Br0.2 - 0.70.8 - 2.9
-I0.41.7
-OH (hydroxyl)0.6 - 0.92.5 - 3.8
-CN (cyano)0.20.8
-CH₃ (methyl)1.87.5
-CH₂CH₃ (ethyl)2.08.4
-CH(CH₃)₂ (isopropyl)2.29.2
-C(CH₃)₃ (tert-butyl)> 4.5> 18.8
-C₆H₅ (phenyl)3.012.6
-COOH (carboxyl)1.25.0

Data sourced from publicly available chemical data tables.[10]

Diagrams and Visualizations

G Figure 1: Conformational Equilibrium in Monosubstituted Cyclohexane cluster_axial cluster_equatorial Axial Axial Conformer (Higher Energy) Steric Strain from 1,3-Diaxial Interactions Equatorial Equatorial Conformer (Lower Energy) Sterically Favored Axial->Equatorial Ring Flip (Keq > 1)

Caption: Conformational equilibrium favors the equatorial position.

Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

This protocol outlines the experimental determination of a substituent's A-value using Nuclear Magnetic Resonance (NMR) spectroscopy. By cooling the sample, the rapid ring-flipping process can be slowed on the NMR timescale, allowing for the direct observation and quantification of both the axial and equatorial conformers.[11][12][13][14]

I. Materials and Equipment
  • Substituted cyclohexane sample

  • Appropriate deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated toluene (B28343) (toluene-d₈), or deuterated methanol (B129727) (CD₃OD))

  • NMR tubes

  • NMR spectrometer with variable temperature (VT) capabilities

  • Pipettes and vials for sample preparation

II. Experimental Workflow

G Figure 2: Workflow for A-Value Determination via NMR A 1. Sample Preparation Dissolve ~10-20 mg of cyclohexane derivative in ~0.7 mL of a suitable deuterated solvent in an NMR tube. B 2. Room Temperature Spectrum Acquire a ¹H NMR spectrum at ambient temperature. Observe the time-averaged signals for key protons. A->B C 3. Low-Temperature Spectra Gradually lower the sample temperature in the NMR probe (e.g., in 10 K increments) until decoalescence is observed. B->C D 4. Identify 'Frozen' Spectrum Continue cooling until the ring flip is slow enough that sharp, distinct signals for both the axial and equatorial conformers are resolved. C->D E 5. Signal Integration Carefully integrate the corresponding signals for the axial (Area_ax) and equatorial (Area_eq) conformers. D->E F 6. Calculate Equilibrium Constant (Keq) Keq = [Equatorial] / [Axial] = Area_eq / Area_ax E->F G 7. Calculate A-Value (ΔG°) ΔG° = -RT ln(Keq) (R = 1.987 cal/mol·K, T = Temperature in Kelvin) F->G

Caption: Experimental workflow for A-value determination.

III. Detailed Protocol Steps
  • Sample Preparation : a. Weigh 10-20 mg of the monosubstituted cyclohexane into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent that remains liquid at the target low temperatures (e.g., toluene-d₈ freezes at -95 °C).[15] c. Ensure the sample is fully dissolved and transfer the solution to an NMR tube.

  • Room Temperature ¹H NMR : a. Obtain a standard ¹H NMR spectrum at room temperature (e.g., 298 K). b. At this temperature, the ring flip is rapid, and you will observe a single, time-averaged signal for protons whose chemical environment changes during the flip (e.g., the proton on the carbon bearing the substituent).[16]

  • Low-Temperature ¹H NMR : a. Place the sample in the NMR probe and allow it to equilibrate at the starting temperature. b. Gradually lower the temperature, acquiring a spectrum at each new temperature point. c. Observe the signals of interest. As the temperature decreases, the rate of ring flipping slows, causing the time-averaged signal to broaden, an effect known as decoalescence. d. Continue to lower the temperature until the single broad peak resolves into two distinct, sharp signals.[17] These correspond to the individual axial and equatorial conformers, whose interconversion is now "frozen" on the NMR timescale.[11][14]

  • Data Analysis : a. On the low-temperature spectrum, identify the signals corresponding to the same proton in the axial and equatorial conformers. b. Integrate these two signals accurately. The ratio of the integrals is equal to the ratio of the conformer populations. c. Calculate the equilibrium constant: K_eq = [Equatorial Population] / [Axial Population] = Integral_equatorial / Integral_axial . d. Use the Gibbs free energy equation to calculate the A-value: ΔG° = -RT ln(K_eq) .

    • R is the ideal gas constant (1.987 cal/mol·K or 8.314 J/mol·K).
    • T is the temperature of the low-temperature experiment in Kelvin (K).

Applications in Drug Development

The conformational state of a molecule is critical for its interaction with biological targets like enzymes and receptors. An understanding of substituent conformational preferences allows medicinal chemists to:

  • Design Rigid Analogues : By using principles learned from conformational locking, chemists can design molecules that are pre-organized in the bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Predict Molecular Shape : A-values help predict the three-dimensional shape and topography of drug candidates, which is essential for computational modeling and understanding structure-activity relationships (SAR).

  • Improve Pharmacokinetic Properties : Controlling conformation can influence properties like membrane permeability and metabolic stability.

Conclusion

The use of the (2,2-Dimethylpropyl) group as a conformational anchor, combined with quantitative techniques like low-temperature NMR, provides a powerful framework for the analysis of substituted cyclohexanes. The resulting A-values offer a clear, quantitative measure of steric preference that is fundamental to stereochemistry and indispensable in the rational design of new chemical entities in the pharmaceutical industry.

References

Synthesis of Functionalized (2,2-Dimethylpropyl)cyclohexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aliphatic carbocycles is a cornerstone of medicinal chemistry and drug development. The (2,2-dimethylpropyl)cyclohexane scaffold, with its bulky neopentyl group, offers a unique lipophilic profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides an overview of potential synthetic strategies for the functionalization of this compound, drawing upon established methodologies for cyclohexane (B81311) derivatization.

Halogenation of this compound

Halogenated cyclohexanes are versatile intermediates that can be further elaborated through various cross-coupling reactions or nucleophilic substitutions. Free-radical bromination is a common method for introducing a bromine atom onto a cyclohexane ring.

Experimental Protocol: Free-Radical Bromination

Objective: To synthesize bromo-(2,2-dimethylpropyl)cyclohexane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a minimal amount of CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material using gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining bromine and then with water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to yield the desired bromo-(2,2-dimethylpropyl)cyclohexane isomers.

Quantitative Data Summary (Hypothetical):

EntryReactantReagentCatalystSolventTime (h)Yield (%)Product(s)
1This compoundNBS (1.1 eq)AIBN (cat.)CCl₄4Data not availableMixture of isomeric bromides

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants This compound N-Bromosuccinimide (NBS) AIBN (catalyst) ReactionVessel Round-bottom flask Reactants->ReactionVessel Solvent Carbon Tetrachloride (CCl4) Solvent->ReactionVessel Reflux Heat to Reflux ReactionVessel->Reflux Heat Monitoring Monitor by GC Reflux->Monitoring Cooling Cool to RT Filtration1 Filter Succinimide Cooling->Filtration1 Washing Wash with NaHCO3 (aq) and Water Filtration1->Washing Drying Dry with MgSO4 Washing->Drying Filtration2 Filter Drying Agent Drying->Filtration2 Concentration Concentrate in vacuo Filtration2->Concentration PurificationMethod Fractional Distillation or Column Chromatography Concentration->PurificationMethod Crude Product FinalProduct Bromo-(2,2-dimethylpropyl)cyclohexane PurificationMethod->FinalProduct Purified Product

Caption: Workflow for the free-radical bromination of this compound.

Oxidation of this compound

The introduction of hydroxyl or carbonyl functionalities can provide handles for further synthetic transformations or act as key pharmacophoric features. Catalytic oxidation is a common approach to achieve this.

Experimental Protocol: Catalytic Oxidation

Objective: To synthesize hydroxylated and/or carbonylated derivatives of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Metal catalyst (e.g., iron, copper, or ruthenium complexes)

  • Solvent (e.g., acetonitrile, acetic acid)

  • Quenching agent (e.g., sodium sulfite (B76179) solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in the chosen solvent, add the metal catalyst.

  • Slowly add the oxidizing agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired oxidized products (a mixture of alcohols and ketones is expected).

Quantitative Data Summary (Hypothetical):

EntrySubstrateOxidantCatalystSolventTemp (°C)Time (h)Yield (%)Product(s)
1This compoundH₂O₂Fe(III) complexAcetonitrile256Data not availableMixture of cyclohexanols and cyclohexanones

Reaction Scheme:

G Start This compound Products Hydroxylated and Carbonylated Derivatives Start->Products Oxidation Reagents Oxidant (e.g., H2O2) Catalyst (e.g., Fe complex) Solvent (e.g., Acetonitrile) Reagents->Products

Caption: General scheme for the catalytic oxidation of this compound.

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. The Ritter reaction is a classic method for the amination of C-H bonds.

Experimental Protocol: Ritter-type Amination

Objective: To synthesize N-acetylamino-(2,2-dimethylpropyl)cyclohexane.

Materials:

  • This compound

  • Acetonitrile (serves as both reactant and solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Ice bath

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a beaker cooled in an ice bath, cautiously add concentrated sulfuric acid to a solution of this compound in acetonitrile.

  • Stir the mixture at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, pour the mixture over crushed ice and carefully neutralize with a cold sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical):

EntrySubstrateReagentCatalystSolventTemp (°C)Time (h)Yield (%)Product
1This compoundAcetonitrileH₂SO₄Acetonitrile0 to 2512Data not availableN-acetylamino-(2,2-dimethylpropyl)cyclohexane

Logical Relationship Diagram:

G Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Protonation (H2SO4) NitrileAttack Nucleophilic Attack Carbocation->NitrileAttack Nitrile Acetonitrile Nitrile->NitrileAttack NitriliumIon Nitrilium Ion Intermediate NitrileAttack->NitriliumIon Hydrolysis Hydrolysis NitriliumIon->Hydrolysis Amide N-acetylamino-(2,2-dimethylpropyl)cyclohexane Hydrolysis->Amide

Caption: Simplified mechanism of the Ritter reaction on this compound.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Due to the lack of specific literature data for the functionalization of this compound, these procedures have not been experimentally validated for this particular substrate. Researchers should conduct thorough safety assessments and small-scale optimization studies before attempting these reactions. The actual yields, reaction times, and optimal conditions may vary significantly.

Application Notes and Protocols: Functionalization of the Cyclohexane Ring of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of the cyclohexane (B81311) ring of (2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. This bulky, sterically hindered cycloalkane presents unique challenges and opportunities in synthetic chemistry, particularly in the context of designing molecules with specific three-dimensional profiles for applications in drug discovery and materials science. This document outlines protocols for key transformations, including hydroxylation, halogenation, and C-H functionalization, and provides quantitative data where available from studies on analogous sterically hindered cyclohexanes.

Introduction

This compound is a saturated hydrocarbon featuring a cyclohexane ring substituted with a bulky neopentyl group. This substituent significantly influences the reactivity and selectivity of functionalization reactions on the cyclohexane core. The conformational locking effect of the neopentyl group can lead to predictable stereochemical outcomes, making it an interesting scaffold for targeted synthesis. However, the steric bulk also poses a challenge, often requiring tailored catalytic systems or reaction conditions to achieve desired transformations. These notes detail methodologies for introducing functional groups onto the cyclohexane ring, a critical step in the elaboration of this scaffold for various applications.

Supramolecular-Mediated C-H Hydroxylation

Selective hydroxylation of unactivated C-H bonds in alkanes is a formidable challenge in organic synthesis. Supramolecular catalysis offers a promising approach to control the regioselectivity and stereoselectivity of such reactions. By encapsulating the substrate within a host molecule, specific C-H bonds can be positioned for preferential reaction.

A study on the selective hydroxylation of various substituted cyclohexanes using dioxirane (B86890) generated in situ in the presence of cyclodextrins (CDs) provides a relevant methodology. While this compound was not explicitly examined in the cited study, the protocol is applicable to sterically hindered substrates. The use of β-cyclodextrin (β-CD) as a host can enhance the solubility of the hydrophobic substrate in water and orient it for selective oxidation.

Experimental Protocol: Supramolecular-Mediated Hydroxylation

This protocol is adapted from a general procedure for the hydroxylation of substituted cyclohexanes.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol), β-cyclodextrin (1.1 mmol), and deionized water (50 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the inclusion complex.

  • Add 1,1,1-trifluoroacetone (1.0 mmol) to the mixture.

  • In a separate beaker, prepare a solution of Oxone® (2.5 mmol) and sodium bicarbonate (7.75 mmol) in deionized water (10 mL).

  • Add the Oxone®/bicarbonate solution portion-wise to the reaction mixture over a period of 8 hours. Repeat this addition every 8 hours for a total of 8 additions.

  • After the final addition, continue to stir the reaction mixture at room temperature

Application Notes and Protocols for (2,2-Dimethylpropyl)cyclohexane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a saturated hydrocarbon with the molecular formula C₁₁H₂₂.[1] Its chemical structure, featuring a bulky, sterically hindered neopentyl group attached to a cyclohexane (B81311) ring, imparts a unique combination of properties, including high thermal and hydrolytic stability. While direct, widespread applications of this specific molecule in materials science are not extensively documented in publicly available literature, its structural components—the neopentyl group and the cyclohexane ring—are found in various high-performance materials. This suggests its potential utility in several areas of materials science. These application notes provide an overview of the potential uses of this compound based on the analysis of its chemical structure and the known applications of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various material systems and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₁₁H₂₂[1]
Molecular Weight 154.30 g/mol [1]
CAS Number 25446-34-8[1]
Boiling Point 186.2 °C (Predicted)
Melting Point -34.5 °C (Predicted)
Density 0.81 g/cm³ (Predicted)
Vapor Pressure 1.2 mmHg at 25°C (Predicted)
Solubility Insoluble in water; Soluble in organic solvents

Note: Some physical properties are predicted values due to the limited availability of experimental data in the literature.

Potential Applications in Materials Science

Based on the high stability conferred by the neopentyl group and the rigidity of the cyclohexane ring, this compound is a candidate for the following applications:

  • High-Performance Lubricants and Hydraulic Fluids: The saturated, sterically hindered structure of this compound suggests excellent thermal and oxidative stability, making it a potential base oil or additive for synthetic lubricants and hydraulic fluids intended for use in extreme temperature and pressure conditions.

  • Polymer Additive/Modifier: It can be investigated as a non-reactive additive or plasticizer in polymer formulations, particularly for coatings, adhesives, and elastomers. Its role could be to improve thermal stability, reduce viscosity, and enhance the durability of the final material. The use of neopentyl structures in polyester (B1180765) resins for powder coatings is already established, indicating the benefits of this chemical moiety.

  • Specialty Solvent/Reaction Medium: Due to its high boiling point and chemical inertness, it could be used as a specialty solvent for chemical reactions, particularly in the synthesis of polymers and other advanced materials where a non-reactive, high-temperature medium is required.

Experimental Protocols

The following are generalized experimental protocols for evaluating this compound in the potential applications described above.

Protocol 1: Evaluation as a Lubricant Base Oil

This protocol outlines the steps to assess the performance of this compound as a lubricant base oil.

1. Viscosity Measurement:

  • Measure the kinematic viscosity of this compound at 40 °C and 100 °C using a calibrated glass capillary viscometer according to ASTM D445.
  • Calculate the Viscosity Index (VI) using the measured viscosities to determine the temperature-dependent viscosity change. A higher VI indicates better performance over a wider temperature range.

2. Thermal Stability Test:

  • Perform a thermogravimetric analysis (TGA) to determine the onset of thermal decomposition. Heat a sample of this compound from room temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
  • Conduct a panel coker test to evaluate its resistance to high-temperature deposits.

3. Oxidative Stability Test:

  • Use a rotating pressure vessel oxidation test (RPVOT) as per ASTM D2272 to measure the oxidation stability of the fluid.

Logical Workflow for Lubricant Evaluation

G cluster_0 Protocol 1: Lubricant Base Oil Evaluation A Sample Preparation: This compound B Viscosity Measurement (ASTM D445) A->B D Thermal Stability Analysis (TGA, Panel Coker) A->D E Oxidative Stability Test (RPVOT - ASTM D2272) A->E C Viscosity Index Calculation B->C F Data Analysis & Performance Assessment C->F D->F E->F

Caption: Workflow for evaluating this compound as a lubricant base oil.

Protocol 2: Incorporation into a Polymer Resin

This protocol describes a general method for incorporating this compound into a polyester resin formulation for coatings.

1. Resin Formulation:

  • Prepare a baseline polyester resin formulation (e.g., from neopentyl glycol, isophthalic acid, and a crosslinking agent).
  • Create several experimental formulations by replacing a portion of the standard solvent or plasticizer with this compound in varying concentrations (e.g., 1%, 2%, 5% by weight).

2. Resin Synthesis:

  • Charge the reactants into a reaction vessel equipped with a stirrer, thermometer, and condenser.
  • Heat the mixture to the specified reaction temperature and hold until the desired acid value and viscosity are reached.
  • Add this compound during the cooling down phase.

3. Coating Application and Curing:

  • Apply the formulated resin onto standard test panels using a film applicator.
  • Cure the coated panels in an oven at the recommended temperature and time.

4. Performance Testing of the Cured Coating:

  • Mechanical Properties: Measure hardness (pencil hardness, ASTM D3363), adhesion (cross-hatch adhesion, ASTM D3359), and flexibility (mandrel bend test, ASTM D522).
  • Chemical Resistance: Test resistance to solvents (MEK rub test, ASTM D5402) and other chemicals.
  • Thermal Stability: Analyze the thermal degradation of the cured film using TGA.

Experimental Workflow for Polymer Additive Evaluation

G cluster_1 Protocol 2: Polymer Additive Evaluation A Resin Formulation: - Baseline - Experimental with This compound B Resin Synthesis and Additive Incorporation A->B C Coating Application and Curing B->C D Performance Testing of Cured Film C->D E Data Comparison and Analysis D->E

Caption: Workflow for evaluating this compound as a polymer additive.

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.

Table 1: Lubricant Performance Data

ParameterBaseline LubricantLubricant with this compound
Kinematic Viscosity at 40 °C (cSt)
Kinematic Viscosity at 100 °C (cSt)
Viscosity Index
TGA Onset Temperature (°C)
RPVOT Oxidation Stability (minutes)

Table 2: Polymer Coating Performance Data

PropertyBaseline CoatingCoating with X% this compound
Pencil Hardness
Adhesion (ASTM D3359)
Flexibility (Mandrel Bend)
MEK Rubs
TGA Onset Temperature (°C)

Conclusion

While this compound is not a widely commercialized material with extensive application data, its molecular structure suggests significant potential in high-performance applications within materials science. The bulky neopentyl group is known to enhance thermal and hydrolytic stability, while the cyclohexane ring provides rigidity. The proposed protocols provide a framework for researchers to systematically evaluate its utility as a lubricant base oil, a polymer additive, or a specialty solvent. Further research, particularly in the analysis of patented applications, may reveal more specific and established uses for this compound.

References

(2,2-Dimethylpropyl)cyclohexane as a bulky protecting group in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Bulky Protecting Groups in Synthesis

A Note on (2,2-Dimethylpropyl)cyclohexane:

Extensive literature searches did not yield any evidence of this compound or its derivatives being utilized as a protecting group in organic synthesis. As a saturated hydrocarbon, it lacks the necessary chemical functionality to be readily attached to or removed from common functional groups (like alcohols, amines, or carbonyls) under the controlled and mild conditions required for a protecting group. This document will therefore focus on established bulky protecting groups that are widely used in research and drug development, providing the detailed application notes, protocols, and visualizations you requested.

Introduction to Bulky Protecting Groups

In the multi-step synthesis of complex molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from reacting in subsequent steps.[1] Bulky protecting groups are a specific class of these tools that, in addition to providing protection, exert significant steric influence on the molecule.[2] This steric hindrance can be strategically employed to control stereoselectivity in reactions adjacent to the protected group.[2]

Commonly used bulky protecting groups include large silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS), as well as sterically demanding alkyl ethers like the trityl (triphenylmethyl) group.[2][3] The choice of a bulky protecting group depends on its stability to various reaction conditions and the specific steric demands of the synthetic route.

Commonly Used Bulky Protecting Groups for Alcohols

The protection of alcohols is a frequent necessity in organic synthesis. Bulky silyl ethers are particularly favored due to their ease of installation, stability under a range of conditions, and selective removal protocols.[4]

Table 1: Comparison of Common Bulky Silyl Protecting Groups for Alcohols
Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for DeprotectionRelative Stability
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole (B134444), DMFTBAF, THF; HF•Pyridine, THF; Acetic AcidModerate
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; HF•Pyridine, THFHigh
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF; HF•Pyridine, THFVery High (especially to acid)[2]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using tert-Butyldiphenylsilyl (TBDPS) Chloride

This protocol describes the protection of a primary alcohol using TBDPS-Cl, a common bulky silyl ether protecting group.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) in anhydrous DMF.

  • To this solution, add imidazole (2.2 equiv) followed by the dropwise addition of TBDPS-Cl (1.1 equiv).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This protocol outlines the removal of a TBDPS protecting group using a fluoride source.

Materials:

  • TBDPS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protection_Deprotection_Workflow Substrate Substrate (with -OH group) Protected_Substrate Protected Substrate (-OTBDPS) Substrate->Protected_Substrate Protection (TBDPS-Cl, Imidazole) Reaction_Product Reaction Product Protected_Substrate->Reaction_Product Reaction at another site Final_Product Final Product (with -OH group) Reaction_Product->Final_Product Deprotection (TBAF)

Caption: General workflow for the use of a bulky protecting group.

References

Synthesis of (2,2-Dimethylpropyl)cyclohexane Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2,2-Dimethylpropyl)cyclohexane, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by a deoxygenation step to yield the final alkane. This protocol offers a reliable method for the introduction of the sterically hindered neopentyl group onto a cyclohexane (B81311) ring, avoiding the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to the unique physicochemical properties imparted by the neopentyl group. This bulky, lipophilic moiety can enhance metabolic stability, modulate receptor binding affinity, and improve oral bioavailability of drug candidates. The synthesis of such sterically hindered alkanes, however, presents challenges. Direct alkylation methods like the Friedel-Crafts reaction are often plagued by carbocation rearrangements, leading to undesired isomeric products. The protocol outlined herein circumvents this issue by employing a Grignard reaction followed by a Barton-McCombie deoxygenation, ensuring the integrity of the neopentyl scaffold.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of a neopentyl Grignard reagent to cyclohexanone (B45756), forming the tertiary alcohol, 1-(2,2-dimethylpropyl)cyclohexan-1-ol. The subsequent step is the deoxygenation of this alcohol to the desired alkane product using the Barton-McCombie reaction.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation Neopentyl_Bromide Neopentyl Bromide Neopentyl_Magnesium_Bromide Neopentyl Magnesium Bromide Neopentyl_Bromide->Neopentyl_Magnesium_Bromide  Mg, THF Magnesium Magnesium Magnesium->Neopentyl_Magnesium_Bromide Cyclohexanone Cyclohexanone 1-(2,2-Dimethylpropyl)cyclohexan-1-ol 1-(2,2-Dimethylpropyl)cyclohexan-1-ol Cyclohexanone->1-(2,2-Dimethylpropyl)cyclohexan-1-ol Neopentyl_Magnesium_Bromide->1-(2,2-Dimethylpropyl)cyclohexan-1-ol  1. Cyclohexanone  2. H3O+ workup Intermediate_Alcohol 1-(2,2-Dimethylpropyl)cyclohexan-1-ol Thiocarbonyl_Derivative Thiocarbonyl Derivative Intermediate_Alcohol->Thiocarbonyl_Derivative  NaH, CS2, MeI Final_Product This compound Thiocarbonyl_Derivative->Final_Product  n-Bu3SnH, AIBN

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,2-Dimethylpropyl)cyclohexan-1-ol via Grignard Reaction

This procedure details the formation of the neopentyl Grignard reagent and its subsequent reaction with cyclohexanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium turnings24.312.67 g0.111.1
Neopentyl bromide151.0415.1 g0.101.0
Cyclohexanone98.149.81 g0.101.0
Anhydrous diethyl ether-200 mL--
Saturated NH4Cl (aq)-100 mL--
Iodine253.811 crystal--

Procedure:

  • Preparation of the Grignard Reagent:

    • A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of nitrogen.

    • Magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine are placed in the flask.

    • A solution of neopentyl bromide (15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

    • Approximately 5 mL of the neopentyl bromide solution is added to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, the remaining neopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • The Grignard reagent solution is cooled to 0 °C using an ice bath.

    • A solution of cyclohexanone (9.81 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification:

    • The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(2,2-dimethylpropyl)cyclohexan-1-ol.

Expected Yield: 75-85%

Step 2: Deoxygenation of 1-(2,2-Dimethylpropyl)cyclohexan-1-ol via Barton-McCombie Reaction

This procedure describes the conversion of the tertiary alcohol to a xanthate ester, followed by radical-mediated deoxygenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(2,2-Dimethylpropyl)cyclohexan-1-ol170.2917.03 g0.101.0
Sodium hydride (60% dispersion in oil)40.004.40 g0.111.1
Carbon disulfide76.148.38 g0.111.1
Methyl iodide141.9415.61 g0.111.1
Tributyltin hydride291.0632.02 g0.111.1
Azobisisobutyronitrile (AIBN)164.211.64 g0.010.1
Anhydrous Toluene (B28343)-250 mL--

Procedure:

  • Formation of the Xanthate Ester:

    • To a stirred solution of 1-(2,2-dimethylpropyl)cyclohexan-1-ol (17.03 g, 0.10 mol) in 100 mL of anhydrous toluene in a flame-dried flask under nitrogen, sodium hydride (4.40 g of a 60% dispersion, 0.11 mol) is added portionwise at 0 °C.

    • The mixture is stirred at room temperature for 30 minutes.

    • Carbon disulfide (8.38 g, 0.11 mol) is then added dropwise at 0 °C, and the mixture is stirred for an additional 1 hour at room temperature.

    • Methyl iodide (15.61 g, 0.11 mol) is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give the crude xanthate ester, which is used in the next step without further purification.

  • Deoxygenation:

    • The crude xanthate ester is dissolved in 150 mL of anhydrous toluene.

    • Tributyltin hydride (32.02 g, 0.11 mol) and AIBN (1.64 g, 0.01 mol) are added to the solution.

    • The reaction mixture is heated to reflux (approximately 110 °C) for 2 hours.

    • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluent: hexane) to afford this compound.

Expected Yield: 80-90%

Data Summary

StepProductStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
11-(2,2-Dimethylpropyl)cyclohexan-1-olNeopentyl bromide, CyclohexanoneMgDiethyl ether0 to RT275-85
2This compound1-(2,2-Dimethylpropyl)cyclohexan-1-olNaH, CS2, MeI, n-Bu3SnH, AIBNTolueneRT to 1102480-90

Visualized Workflow and Signaling Pathway

G cluster_grignard Grignard Reagent Formation & Reaction cluster_deoxygenation Barton-McCombie Deoxygenation Start_G Neopentyl Bromide + Mg Grignard Neopentyl Magnesium Bromide Start_G->Grignard THF Addition Nucleophilic Addition Grignard->Addition Cyclohexanone Intermediate_Alkoxide Magnesium Alkoxide Addition->Intermediate_Alkoxide Product_Alcohol 1-(2,2-Dimethylpropyl) cyclohexan-1-ol Intermediate_Alkoxide->Product_Alcohol H3O+ Start_D Tertiary Alcohol Xanthate Xanthate Ester Start_D->Xanthate NaH, CS2, MeI Radical_Formation Alkyl Radical Xanthate->Radical_Formation n-Bu3Sn• Final_Product (2,2-Dimethylpropyl) cyclohexane Radical_Formation->Final_Product n-Bu3SnH

Caption: Key transformations in the synthesis of this compound.

This protocol provides a robust and reproducible method for the synthesis of this compound derivatives, which are valuable scaffolds for the development of novel therapeutics and materials. Careful adherence to anhydrous conditions, particularly during the Grignard reaction, is crucial for achieving high yields. The Barton-McCombie deoxygenation offers a mild and efficient means of removing the tertiary hydroxyl group without inducing skeletal rearrangements.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,2-Dimethylpropyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this sterically hindered cycloalkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound is challenging due to steric hindrance. The two most plausible, though problematic, routes are:

  • Route 1: Friedel-Crafts Alkylation followed by Hydrogenation: This involves the alkylation of benzene (B151609) with a neopentyl halide and a Lewis acid catalyst, followed by the reduction of the aromatic ring.

  • Route 2: Grignard Reaction: This route involves the coupling of a cyclohexylmagnesium halide with a neopentyl halide.

Q2: Why is the Friedel-Crafts alkylation approach prone to low yields of the desired product?

A2: The primary challenge in the Friedel-Crafts alkylation with a neopentyl halide is the high propensity for carbocation rearrangement.[1][2][3] The initially formed primary carbocation will likely undergo a hydride or alkyl shift to form a more stable tertiary carbocation, leading to the formation of isomeric side products instead of the desired neopentylbenzene (B92466) precursor.[2][3][4]

Q3: Are there ways to suppress carbocation rearrangement in Friedel-Crafts alkylation?

A3: Suppressing carbocation rearrangement in Friedel-Crafts alkylation is notoriously difficult, especially with primary alkyl halides that can form more stable carbocations.[1] While using milder Lewis acids and lower temperatures can sometimes have a minor effect, for a neopentyl group, rearrangement is highly probable. An alternative strategy is to use Friedel-Crafts acylation, which is not prone to rearrangement, followed by reduction of the ketone, but this adds extra steps to the synthesis.

Q4: What are the primary challenges when attempting the Grignard reaction route?

A4: The Grignard synthesis of this compound faces two main obstacles:

  • Steric Hindrance: The bulky nature of both the cyclohexyl and neopentyl groups can significantly hinder the reaction, leading to slow reaction rates and low yields.[5][6][7][8]

  • Side Reactions: Grignard reagents are strong bases.[9] With sterically hindered secondary or primary halides, elimination reactions can compete with the desired substitution, forming cyclohexene (B86901) and 2,2-dimethylpropane.

Q5: My Grignard reaction with cyclohexyl bromide and neopentyl chloride is not starting. What could be the issue?

A5: Difficulty in initiating a Grignard reaction is a common issue.[10] Several factors could be at play:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[11] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Try activating the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9]

  • Steric Hindrance: The formation of sterically hindered Grignard reagents can be sluggish.[9] Using a more reactive solvent like tetrahydrofuran (B95107) (THF) instead of diethyl ether may be beneficial.[9]

Troubleshooting Guides

Troubleshooting Friedel-Crafts Alkylation Route
Symptom Possible Cause Troubleshooting Steps & Optimization
Low to no yield of neopentylbenzene Carbocation Rearrangement: The primary neopentyl carbocation rearranges to a more stable tertiary carbocation.[2][3]- This is an inherent limitation of this reaction for this specific substrate.[1] - Consider an alternative synthetic route. - If proceeding, use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) and very low temperatures, though success is unlikely.
Formation of multiple isomers Carbocation Rearrangement: Hydride and methyl shifts lead to a mixture of alkylated benzenes.- Characterize the side products to confirm rearrangement. - This outcome is expected and difficult to prevent.
Polysubstitution of the benzene ring Product is more reactive than starting material: The alkylated benzene is more nucleophilic than benzene itself.[4]- Use a large excess of benzene to favor mono-alkylation.[4] - Add the alkyl halide slowly to the reaction mixture.
Troubleshooting Grignard Reaction Route
Symptom Possible Cause Troubleshooting Steps & Optimization
Low yield of this compound Steric Hindrance: The bulky reactants slow down the desired substitution reaction.[5][7]- Increase the reaction time significantly. - Reflux the reaction in a higher-boiling solvent like THF.
Elimination Side Reaction: The Grignard reagent acts as a base, causing elimination of the neopentyl halide.- Use a less sterically hindered halide if possible, though this would change the product. - Maintain a moderate reaction temperature to disfavor elimination.
Formation of biphenyl (B1667301) or dicyclohexyl Wurtz Coupling: The Grignard reagent couples with the unreacted alkyl halide.- Add the neopentyl halide slowly to the Grignard reagent solution. - Ensure a slight excess of the Grignard reagent.
Reaction fails to initiate Moisture or inactive magnesium surface. [10][11]- Ensure all glassware and reagents are scrupulously dry.[11] - Activate the magnesium with iodine or 1,2-dibromoethane.[9] - Use a sonicator to help initiate the reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Neopentyl Chloride (Illustrative)

Warning: Benzene is a known carcinogen. All operations should be performed in a certified fume hood with appropriate personal protective equipment.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an excess of dry benzene (which also serves as the solvent).

  • Initiation: Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Slowly add neopentyl chloride (1.0 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice with concentrated HCl.

  • Workup: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the benzene under reduced pressure. Analyze the product mixture by GC-MS to identify the various rearranged isomers.

Protocol 2: Grignard Reaction between Cyclohexylmagnesium Bromide and Neopentyl Chloride

Warning: Diethyl ether is extremely flammable. Grignard reagents are highly reactive. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a dry, three-necked flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether.

    • Add a few drops of a solution of cyclohexyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the reaction.

    • Once initiated (cloudiness, gentle reflux), add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.[10]

    • After the addition, stir the mixture for an additional hour.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of neopentyl chloride (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours to overcome steric hindrance.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium (B1175870) chloride solution.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation. Purify the crude product by fractional distillation to isolate this compound.

Visualizations

Friedel_Crafts_Rearrangement Benzene Benzene UndesiredProduct Undesired Isomeric Product Benzene->UndesiredProduct + Tertiary Carbocation DesiredProduct (2,2-Dimethylpropyl)benzene (Minor Product) Benzene->DesiredProduct + Primary Carbocation NeopentylCl Neopentyl Chloride PrimaryCarbocation Primary Carbocation (Unstable) NeopentylCl->PrimaryCarbocation + AlCl₃ AlCl3 AlCl₃ Rearrangement 1,2-Hydride Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (Stable) Rearrangement->TertiaryCarbocation Grignard_Workflow Start Start: Dry Glassware & Inert Atmosphere Mg Magnesium Turnings Start->Mg GrignardFormation Formation of Cyclohexylmagnesium Bromide Mg->GrignardFormation CyclohexylBr Cyclohexyl Bromide in Anhydrous Ether CyclohexylBr->GrignardFormation Coupling Coupling Reaction (Reflux) GrignardFormation->Coupling NeopentylCl Neopentyl Chloride in Anhydrous Ether NeopentylCl->Coupling Quench Quench with aq. NH₄Cl Coupling->Quench Workup Extraction & Drying Quench->Workup Purification Fractional Distillation Workup->Purification Product Final Product: This compound Purification->Product

References

Technical Support Center: Purification of (2,2-Dimethylpropyl)cyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2,2-dimethylpropyl)cyclohexane isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers for substituted this compound and why are they difficult to separate?

A1: For a disubstituted this compound, the most common isomers are geometric isomers, specifically cis and trans isomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents on the cyclohexane (B81311) ring.[1][2] The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[1][3]

Separation is challenging because these isomers often have very similar physicochemical properties, such as:

  • Close Boiling Points: Makes separation by standard distillation difficult.[4][5]

  • Similar Polarity and Solubility: Complicates separation by chromatography or crystallization.

  • Structural Similarity: Leads to comparable interactions with stationary phases in chromatography.

The (2,2-dimethylpropyl) group, also known as a neopentyl group, is very bulky. In the stable chair conformation of the cyclohexane ring, this bulky group will strongly prefer to occupy an equatorial position to minimize steric hindrance.[2][6] This preference can influence the overall shape and properties of both the cis and trans isomers, but they often remain difficult to distinguish.

Q2: What are the primary purification techniques for separating isomers of this compound?

A2: The main techniques for separating these isomers include chromatography, crystallization, and specialized distillation methods.[4][7]

  • Chromatography: This is the most widely used and often most effective method. Techniques include High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Gas Chromatography (GC).[8][9]

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers. It can be effective if one isomer forms crystals more readily than the other but can be complicated by the formation of mixed crystals or solid solutions.[4][10]

  • Distillative Freezing: Also known as stripping crystallization, this is an advanced technique that combines distillation and crystallization and can be applied to separate mixtures with close boiling points.[5][11]

Q3: Which chromatographic method is generally the most effective for this type of separation?

A3: The choice depends on the scale of the purification and the required purity.

  • Preparative HPLC is often the most effective for achieving high purity, especially for difficult separations on a small to medium scale (milligrams to a few grams). It offers high resolving power.[8]

  • Flash Chromatography is a good first choice for larger quantities (gram scale) and is faster and less expensive than HPLC, though it may offer lower resolution.[12][13]

  • Gas Chromatography (GC) is primarily an analytical technique but can be used for preparative separation of small amounts of volatile isomers. Specialized stationary phases, such as those based on cyclodextrins, can provide excellent selectivity for geometric isomers.[14]

Purification Technique Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on experimental requirements.

G Workflow for Selecting a Purification Technique start Start: Isomer Mixture scale_check What is the purification scale? start->scale_check large_scale Large Scale (>10 g) scale_check->large_scale Large small_scale Small to Medium Scale (<10 g) scale_check->small_scale Small/Medium volatility_check Are isomers volatile? large_scale->volatility_check purity_check High Purity Required? small_scale->purity_check flash_chrom Use Flash Chromatography purity_check->flash_chrom No hplc Use Preparative HPLC purity_check->hplc Yes crystallization Attempt Fractional Crystallization volatility_check->crystallization No distillation Consider Specialized Distillation (e.g., Distillative Freezing) volatility_check->distillation Yes success_check1 Successful? crystallization->success_check1 distillation->success_check1 success_check2 Successful? flash_chrom->success_check2 hplc->success_check2 gc Consider Preparative GC end End: Pure Isomers gc->end success_check1->flash_chrom No success_check1->end Yes success_check2->gc No, and isomers are volatile success_check2->end Yes

Caption: A decision tree for selecting the appropriate purification technique.

Troubleshooting Guides

Liquid Chromatography (HPLC & Flash)

Q: My cis and trans isomers are co-eluting or have very poor resolution. What should I do?

A: Poor resolution is the most common issue. Here are several parameters you can adjust:[15]

  • Optimize the Mobile Phase: For nonpolar compounds like alkylcyclohexanes, you are likely using a normal-phase system (e.g., silica (B1680970) gel with a hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane mobile phase).

    • Decrease Solvent Strength: Reduce the percentage of the polar solvent (e.g., from 2% ethyl acetate in hexane to 1% or 0.5%). This will increase retention times and may improve separation.

    • Change Solvent Selectivity: Switch one of the mobile phase components. For example, try replacing ethyl acetate with tert-butyl methyl ether (TBME) or isopropanol. Sometimes a completely different solvent system can alter the selectivity and resolve the peaks.[15]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different column.

    • Different Bonding: Try a cyano (CN) or diol-bonded phase, which offers different selectivity compared to standard silica.

    • Silver-Impregnated Silica: For compounds with double bonds, a column impregnated with silver nitrate (B79036) (AgNO₃) can provide exceptional selectivity, but this is less relevant for saturated cyclohexanes.

    • Reverse-Phase: While less common for nonpolar compounds, a C18 column with a highly non-polar mobile phase (e.g., methanol (B129727)/acetonitrile) could potentially work.[16]

  • Improve Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates and can improve separation.[15]

    • Decrease Particle Size: Columns with smaller particles (e.g., 5 µm to 3 µm) offer higher efficiency (only applicable to HPLC).

    • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer run times.

Q: I'm observing peak tailing for my isomers. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Acidic Silica Sites: Standard silica gel has acidic silanol (B1196071) groups on its surface that can interact with some compounds, causing tailing.

    • Solution: Add a small amount (e.g., 0.1%) of a basic modifier like triethylamine (B128534) or a neutral modifier like methanol to your mobile phase to block these active sites.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the amount of sample loaded onto the column.[13]

  • Column Degradation: The column may be old or contaminated.

    • Solution: Try flushing the column with a strong solvent or replace it if necessary.

Q: My compound seems to be degrading on the silica gel column. What are my options?

A: If your compound is unstable on silica, you can try the following:[12]

  • Deactivate the Silica: Flush the column with a solvent containing a small amount of a deactivating agent like triethylamine before loading your sample.

  • Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like C18 or cyano. Florisil is another alternative.[12]

Troubleshooting Flowchart for Poor Chromatographic Resolution

G Troubleshooting Poor Chromatographic Resolution start Problem: Poor Peak Resolution / Co-elution step1 Step 1: Optimize Mobile Phase - Decrease polarity (e.g., less EtOAc in Hexane) - Change solvent selectivity (e.g., Hex/TBME) start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Improve Column Efficiency - Decrease flow rate - Use a longer column - (HPLC) Use smaller particle size column check1->step2 No / Partially solution Solution: Separation Achieved check1->solution Yes check2 Resolution Improved? step2->check2 step3 Step 3: Change Stationary Phase - Try Cyano or Diol column - Consider Alumina or Reverse-Phase (C18) check2->step3 No / Partially check2->solution Yes check3 Resolution Improved? step3->check3 check3->solution Yes fail Consider alternative methods: - Preparative GC - Derivatization + Crystallization check3->fail No

Caption: A step-by-step guide for troubleshooting poor isomer separation in LC.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is suitable for separating gram-scale quantities of this compound isomers.

  • Solvent System Selection: a. Use Thin-Layer Chromatography (TLC) to find a suitable mobile phase. b. Spot the isomer mixture on a silica gel TLC plate. c. Develop the plate in various mixtures of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or TBME). d. The ideal solvent system should give a good separation between the two isomer spots with the lower-eluting spot having an Rf value of approximately 0.2-0.3.

  • Column Packing: a. Select a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude mixture by weight). b. Prepare a slurry of silica gel in the nonpolar solvent (e.g., hexane). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: a. Dissolve the crude isomer mixture in a minimal amount of the nonpolar eluent or a suitable volatile solvent like dichloromethane. b. Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent. c. Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting with the solvent system determined by TLC. b. Maintain a constant flow rate using positive pressure. c. Collect fractions continuously and monitor their composition by TLC. d. Combine the fractions that contain the pure isomers.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Fractional Crystallization

This method relies on differences in solubility between the isomers.

  • Solvent Selection: a. Find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for nonpolar compounds include methanol, ethanol, acetone, or hexane. b. Test small batches to find a solvent that may preferentially crystallize one isomer.

  • Procedure: a. Dissolve the isomer mixture in a minimum amount of the chosen hot solvent to create a saturated solution. b. Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator or freezer. Slow cooling is crucial for forming pure crystals. c. Seeding (Optional): If you have a pure crystal of one isomer, add a tiny amount to the cooled, saturated solution to induce crystallization of that specific isomer.[17] d. Isolate the formed crystals by filtration (e.g., using a Büchner funnel). e. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor. f. Analyze the purity of the crystals and the remaining mother liquor (e.g., by GC or NMR). The mother liquor will be enriched in the more soluble isomer. g. Repeat the process (recrystallization) to improve purity.[7]

Data Presentation

The following table summarizes common chromatographic conditions for separating geometric isomers of substituted cyclohexanes. These are starting points and should be optimized for your specific mixture.

Technique Stationary Phase Typical Mobile Phase (Isocratic) Advantages Considerations
Normal-Phase Flash Silica GelHexane / Ethyl Acetate (99:1 to 95:5)Fast, scalable, cost-effective.[13]Lower resolution than HPLC.
Normal-Phase HPLC Silica, Cyano (CN)Hexane / Isopropanol (99.5:0.5)High resolution, excellent for high purity.Slower, more expensive, smaller scale.
Reverse-Phase HPLC C18, C8Acetonitrile / Water (e.g., 90:10)Good for quality control, highly reproducible.May offer poor retention for very nonpolar isomers.
Preparative GC Cyclodextrin-basedHelium, HydrogenCan provide excellent separation of stereoisomers.[14]Requires volatility, limited to small scale.

References

Optimizing reaction conditions for the functionalization of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of (2,2-dimethylpropyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of this compound challenging?

A1: The functionalization of this compound is challenging due to the inherent inertness of its C-H bonds. Alkanes, in general, lack functional groups that can be easily targeted for chemical transformation. The C-H bonds are strong and non-polar, requiring significant energy input or highly reactive reagents to be activated.[1][2][3] Furthermore, the bulky 2,2-dimethylpropyl (neopentyl) group can introduce steric hindrance, potentially influencing the accessibility of certain C-H bonds.

Q2: What are the primary strategies for activating the C-H bonds in this compound?

A2: The primary strategies for C-H bond activation in alkanes like this compound include:

  • Transition Metal Catalysis: This involves the use of metal complexes (e.g., based on palladium, rhodium, iridium) to facilitate the cleavage of C-H bonds and subsequent bond formation.[4][5][6]

  • Photoredox Catalysis: This method utilizes light-absorbing catalysts to generate highly reactive radical intermediates that can abstract a hydrogen atom from the alkane.[7]

  • Radical Halogenation: This classic approach uses radical initiators (e.g., UV light or heat) to generate halogen radicals, which then react with the alkane.[8]

  • Biocatalysis: Employing enzymes or whole-cell systems can offer high selectivity under mild conditions.

Q3: How does the structure of this compound influence regioselectivity during functionalization?

A3: The structure of this compound presents several different types of C-H bonds (primary, secondary, and tertiary) on both the cyclohexane (B81311) ring and the neopentyl group. The regioselectivity of a reaction will depend on the mechanism:

  • Radical Reactions: Generally favor the most stable radical intermediate, which is typically tertiary > secondary > primary. Therefore, the tertiary C-H bond on the cyclohexane ring is a likely site of reaction.

  • Steric Effects: The bulky neopentyl group can sterically hinder access to adjacent C-H bonds on the cyclohexane ring, potentially directing functionalization to more accessible positions.

  • Directing Groups: In catalyzed reactions, the presence of a directing group (if the substrate is modified) can override inherent reactivity patterns and direct functionalization to a specific site.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • Over-functionalization: The initial product of the reaction may be more reactive than the starting material, leading to di- or poly-functionalized products.[7]

  • Isomerization: Under harsh reaction conditions, rearrangement of the carbon skeleton can occur.

  • Solvent Participation: The solvent may compete with the substrate for the catalyst or reagent, leading to undesired byproducts.[7]

  • Homocoupling: In cross-coupling reactions, the coupling of two substrate molecules can occur.

Troubleshooting Guides

Guide 1: Low or No Product Yield
Question Possible Cause & Solution
Is the catalyst active? Cause: The catalyst may have degraded due to exposure to air or moisture, or it may not be suitable for this specific substrate. Solution: Ensure the catalyst is handled under an inert atmosphere if required. Screen a variety of catalysts with different ligands and metal centers. Consider a pre-activation step for the catalyst.
Are the reaction conditions optimal? Cause: The temperature may be too low to overcome the activation energy, or too high, leading to decomposition. The reaction time may be insufficient. Solution: Perform a systematic optimization of reaction temperature and time. Monitor the reaction progress using techniques like GC-MS or NMR.
Is the substrate sufficiently pure? Cause: Impurities in the this compound or solvent (e.g., water, other reactive species) can poison the catalyst or consume reagents. Solution: Purify the substrate and solvents before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Is there a competing reaction? Cause: The solvent or additives might be reacting with the catalyst or reagents. Solution: Choose an inert solvent that is known to be compatible with the reaction type (e.g., perfluorinated solvents for radical reactions). Minimize the use of additives where possible.
Guide 2: Poor Regioselectivity
Question Possible Cause & Solution
Is the reaction mechanism non-selective? Cause: Radical reactions, while effective, can often lead to a mixture of isomers due to the similar stability of different secondary C-H bonds. Solution: For higher selectivity, consider a directed C-H activation approach if a suitable directing group can be installed on the substrate. Alternatively, explore enzymatic or biomimetic catalysts known for high regioselectivity.
Are steric effects being considered? Cause: The bulky neopentyl group can influence which C-H bonds are accessible to the catalyst or reagent. Solution: Employ catalysts with varying steric bulk on their ligands. A bulkier catalyst may favor functionalization at less sterically hindered positions, while a smaller catalyst might access more hindered sites.
Is over-functionalization occurring? Cause: The desired mono-functionalized product can react further to give di- or poly-substituted products, complicating the product mixture. Solution: Use a large excess of the this compound substrate relative to the functionalizing reagent. This statistically favors the mono-functionalized product. Monitor the reaction carefully and stop it at a lower conversion to maximize the yield of the desired product.

Quantitative Data Summary

The following tables provide hypothetical data for optimizing a representative C-H oxidation reaction of this compound.

Table 1: Effect of Catalyst on C-H Oxidation

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Oxidized Product (%)
Pd(OAc)₂Acetic Acid100244530
RuCl₂(p-cymene)₂Trifluorotoluene120186052
Fe(acac)₃Acetonitrile80243525
Custom Porphyrin-Mn ComplexDichloromethane40127568

Table 2: Optimization of Reaction Conditions with Custom Porphyrin-Mn Complex

OxidantTemperature (°C)Time (h)Conversion (%)Yield (%)Major Isomer Ratio (tert:sec)
PhIO401275685:1
H₂O₂401250424:1
t-BuOOH401265584.5:1
PhIO252460557:1
PhIO60885703:1

Experimental Protocols

Protocol 1: Radical Photobromination of this compound

Objective: To introduce a bromine atom onto the cyclohexane ring, primarily at the tertiary position.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (azobisisobutyronitrile) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 300W visible light lamp

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound and anhydrous CCl₄.

  • Add NBS and AIBN to the flask.

  • Place the flask in a water bath to maintain a gentle reflux.

  • Position the 300W lamp approximately 10 cm from the flask and turn it on to initiate the reaction.

  • Monitor the reaction by GC-MS. The reaction is typically complete when the solid NBS has been consumed and is replaced by succinimide (B58015) floating on the surface.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the brominated products.

Protocol 2: Palladium-Catalyzed C-H Arylation

Objective: To couple an aryl group to the cyclohexane ring via C-H activation.

Materials:

Procedure:

  • In a glovebox, add Pd(OAc)₂, PPh₃, Cs₂CO₃, and 4-iodoanisole to an oven-dried Schlenk tube.

  • Add anhydrous toluene followed by this compound via syringe.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the arylated product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Solvents setup Reaction Setup reagents->setup glassware Dry Glassware glassware->setup atmosphere Inert Atmosphere atmosphere->setup heating Heating & Stirring setup->heating monitoring Monitoring (TLC, GC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis data Data Analysis analysis->data

Caption: General experimental workflow for C-H functionalization.

Troubleshooting_Yield start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Solution: Use fresh catalyst, screen alternatives. check_catalyst->sol_catalyst No check_purity Are reagents pure? check_conditions->check_purity Yes sol_conditions Solution: Optimize temperature, time, and concentration. check_conditions->sol_conditions No sol_purity Solution: Purify substrate and use anhydrous solvents. check_purity->sol_purity No

Caption: Decision tree for troubleshooting low product yield.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_directing Directing Effects center Regioselectivity bond_strength C-H Bond Strength (3° < 2° < 1°) bond_strength->center substrate_bulk Substrate Bulk (Neopentyl Group) substrate_bulk->center catalyst_bulk Catalyst/Reagent Size catalyst_bulk->center directing_group Coordinating Group directing_group->center

Caption: Factors influencing regioselectivity in C-H functionalization.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically demanding substrate, (2,2-Dimethylpropyl)cyclohexane. The significant steric bulk of the neopentyl group often necessitates specialized strategies to achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from the extreme steric hindrance imposed by the neopentyl group (-CH₂C(CH₃)₃) attached to the cyclohexane (B81311) ring. This bulky substituent shields the reactive center on the cyclohexane ring, impeding the approach of reagents and catalysts. This steric congestion can lead to slow reaction rates, low yields, and favor undesired side reactions.

Q2: What are the most common issues observed in reactions involving this substrate?

A2: Common issues include:

  • Low or no conversion: The steric bulk prevents the reactants from reaching the reactive site.

  • Side reactions: Elimination reactions often compete with or dominate over substitution pathways.

  • Catalyst deactivation: The bulky substrate can hinder the coordination to the catalytic center.

  • Rearrangement products: In reactions proceeding through carbocation intermediates (like some SN1-type reactions), the neopentyl group is prone to rearrangement to form a more stable tertiary carbocation.

Q3: What general strategies can be employed to overcome the steric hindrance of the neopentylcyclohexyl group?

A3: Several key strategies can be effective:

  • Specialized Catalysts and Ligands: Employing catalysts with bulky, electron-rich ligands can create a more open coordination sphere around the metal center, facilitating the approach of the sterically hindered substrate.

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. This should be done cautiously to avoid decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields for sterically hindered substrates.

  • High-Pressure Conditions: Applying high pressure can accelerate reactions by decreasing the activation volume, which is often beneficial for sterically congested transformations.[1]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield in the coupling of a (2,2-Dimethylpropyl)cyclohexyl-boronic acid derivative with an aryl halide.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Optimize Ligand - Use bulky, electron-rich phosphines (e.g., RuPhos, XPhos, SPhos) - Consider N-heterocyclic carbenes (NHCs) start->ligand Step 1 base Optimize Base - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, NaOtBu) ligand->base Step 2 solvent Change Solvent - Ethereal solvents (Dioxane, THF) - Toluene (B28343) base->solvent Step 3 temp Increase Temperature (monitor for decomposition) solvent->temp Step 4 boron Modify Boron Reagent - Use boronic ester (e.g., neopentyl glycol) - Use trifluoroborate salt temp->boron Step 5 success Improved Yield boron->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary: Ligand and Base Effects in Suzuki-Miyaura Coupling of Hindered Substrates

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhosNaOtBuDioxane10018>95[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685-95[3]
Pd(OAc)₂ / XPhosK₃PO₄Toluene1101290
AntPhos-Pd-G3TMSOKTHF25<1>90[4]

Note: Yields are for analogous sterically hindered secondary alkyl boronic esters.

Buchwald-Hartwig Amination

Issue: Poor conversion in the amination of an aryl halide with (2,2-Dimethylpropyl)cyclohexylamine.

Troubleshooting Workflow:

start Poor Conversion in Buchwald-Hartwig Amination ligand Select Appropriate Ligand - Bulky biarylphosphines are key (e.g., BrettPhos for primary amines, RuPhos for secondary amines) start->ligand Critical base Choose a Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS, K3PO4) ligand->base Next precatalyst Use a Precatalyst (e.g., G3 or G4 palladacycles) for improved activity base->precatalyst Consider temp_solvent Adjust Temperature and Solvent - Toluene or Dioxane - 80-110 °C precatalyst->temp_solvent success Successful Amination temp_solvent->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary: Ligand Performance in Buchwald-Hartwig Amination of Hindered Amines

LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
RuPhosNaOtBuToluene100298[5]
BrettPhosNaOtBuDioxane801895 (mono-arylation)[5]
XPhosK₃PO₄t-BuOH1102492[6]
JohnPhosNaOtBuToluene100390[7]

Note: Yields are for analogous sterically hindered secondary amines coupled with aryl halides.

Williamson Ether Synthesis

Issue: Low yield of ether when reacting (2,2-Dimethylpropyl)cyclohexanol with an alkyl halide, with alkene as the major byproduct.

Troubleshooting Workflow:

start Low Ether Yield (Alkene byproduct) e2_problem Problem: E2 elimination is competing with SN2 substitution due to steric hindrance and use of a strong base (alkoxide). start->e2_problem solution1 Use a less hindered alkyl halide (Methyl > Primary >> Secondary) e2_problem->solution1 Strategy 1 solution2 Use a milder base and better leaving group - Convert alcohol to tosylate first - React tosylate with alkoxide e2_problem->solution2 Strategy 2 solution3 Optimize Reaction Conditions - Lower temperature - Use a polar aprotic solvent (e.g., DMF, DMSO) e2_problem->solution3 Strategy 3 success Increased Ether Yield solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for Williamson ether synthesis.

Quantitative Data Summary: Conditions for Williamson Ether Synthesis with Bulky Alcohols

AlcoholBaseAlkyl Halide/TosylateSolventTemperature (°C)Time (h)Yield (%)Reference
4-tert-ButylcyclohexanolNaHMethyl iodideTHF251285-95General Protocol
4-tert-ButylcyclohexanolNaHEthyl bromideDMF502460-70 (E2 increases)[8][9]
CyclohexanolKOHBenzyl bromideDMSO252>90[10]
Secondary AlcoholK₂CO₃Propargyl bromideAcetonitrile80680-90[10]

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with a Sterically Hindered Cyclohexylamine

This protocol is adapted for a sterically demanding secondary amine like (2,2-Dimethylpropyl)cyclohexylamine.

Materials:

  • Aryl bromide (1.0 mmol)

  • (2,2-Dimethylpropyl)cyclohexylamine (1.2 mmol)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the (2,2-Dimethylpropyl)cyclohexylamine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation and Reaction with a Sterically Hindered Cyclohexyl Halide

This protocol describes the formation of a Grignard reagent from a bulky substrate like 1-bromo-4-(2,2-dimethylpropyl)cyclohexane and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings (1.5 eq)

  • 1-bromo-4-(2,2-dimethylpropyl)cyclohexane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

Procedure:

  • Grignard Formation:

    • Place magnesium turnings (1.5 eq) in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere.

    • Add a small iodine crystal to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-(2,2-dimethylpropyl)cyclohexane (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation.[2][11]

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by flash column chromatography.

Disclaimer: These protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. All reactions should be performed with appropriate safety precautions.

References

Interpreting the mass spectrometry fragmentation pattern of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation pattern of (2,2-Dimethylpropyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₁₁H₂₂.[1][2] The expected molecular ion peak (M+) will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 154 g/mol .[1] However, for some alkanes, particularly highly branched ones, the molecular ion peak can be weak or even absent in electron ionization (EI) mass spectrometry due to rapid fragmentation.[3][4]

Q2: What are the primary fragmentation pathways for alkyl-substituted cycloalkanes?

A2: Alkyl-substituted cycloalkanes typically undergo fragmentation through two main pathways. The first involves the cleavage of the bond connecting the alkyl group to the cyclohexane (B81311) ring, leading to the loss of the alkyl substituent as a radical. The second pathway involves the fragmentation of the cyclohexane ring itself, often through the loss of small neutral molecules like ethene.[5]

Q3: How does the 2,2-dimethylpropyl (neopentyl) group influence the fragmentation pattern?

A3: The neopentyl group has a significant influence on the fragmentation pattern. Due to the high stability of the tertiary butyl carbocation, a characteristic fragmentation pathway for compounds containing a neopentyl group is the formation of a prominent peak at m/z 57, corresponding to the [C(CH₃)₃]⁺ ion.[4][6] This often results from the cleavage of the bond between the first and second carbon of the propyl chain.

Troubleshooting Guide

Problem: I am not observing the molecular ion peak at m/z 154.

  • Possible Cause 1: The ionization energy is too high, causing complete fragmentation of the molecular ion.

    • Solution: If your instrument allows, try reducing the ionization energy. Alternatively, consider using a "soft" ionization technique, such as chemical ionization (CI) or field ionization (FI), which imparts less energy to the molecule and is more likely to yield a visible molecular ion.[4]

  • Possible Cause 2: The compound is not this compound or is impure.

    • Solution: Verify the identity and purity of your sample using other analytical techniques such as NMR or gas chromatography (GC) coupled with mass spectrometry (GC-MS) to check for co-eluting impurities.

Problem: The base peak in my spectrum is at m/z 57, not a fragment related to the cyclohexane ring.

  • Explanation: This is an expected and common observation for compounds containing a neopentyl group. The formation of the highly stable tert-butyl carbocation (m/z 57) is a very favorable fragmentation pathway.[4][6] Therefore, it is not unusual for this peak to be the most abundant in the spectrum.

Problem: I am seeing a prominent peak at m/z 83. What does this correspond to?

  • Explanation: A peak at m/z 83 is characteristic of the cyclohexyl cation ([C₆H₁₁]⁺).[6] This fragment is formed by the cleavage of the bond between the cyclohexane ring and the 2,2-dimethylpropyl side chain, with the charge remaining on the ring. This is a common fragmentation pathway for alkyl-substituted cyclohexanes.[5]

Problem: There are several peaks in the lower mass range (e.g., m/z 41, 43, 69). What are these from?

  • Explanation: These smaller fragments typically arise from the further fragmentation of the cyclohexane ring or the alkyl side chain.

    • m/z 69: This can correspond to the loss of a methyl group from the cyclohexyl cation or further fragmentation of the ring.

    • m/z 43: This is often attributed to the propyl cation ([C₃H₇]⁺).[7]

    • m/z 41: This is commonly the allyl cation ([C₃H₅]⁺), a stable carbocation resulting from ring fragmentation.

Data Presentation

Table 1: Predicted Major Fragments for this compound in EI-MS

m/zProposed Fragment IonStructure of IonComments
154Molecular Ion[C₁₁H₂₂]⁺May be weak or absent.
97Loss of C₄H₉[C₇H₁₃]⁺Loss of a butyl radical from the side chain.
83Cyclohexyl cation[C₆H₁₁]⁺Loss of the entire neopentyl side chain. A common and significant peak.[6]
69Loss of C₆H₁₃[C₅H₉]⁺Fragmentation of the cyclohexane ring.
57tert-Butyl cation[C(CH₃)₃]⁺Highly stable carbocation from the neopentyl group. Often the base peak.[4][6]
41Allyl cation[C₃H₅]⁺Common fragment from cycloalkane ring cleavage.

Experimental Protocols & Workflows

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a pure sample of this compound into the mass spectrometer, typically via a gas chromatograph (GC) for volatile compounds or a direct insertion probe.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The fragmentation pattern is then analyzed to elucidate the structure of the original molecule.

Mandatory Visualizations

Fragmentation Pathway of this compound

fragmentation_pathway M [(C₆H₁₁)-CH₂C(CH₃)₃]⁺ m/z = 154 (Molecular Ion) F83 [C₆H₁₁]⁺ m/z = 83 (Cyclohexyl Cation) M->F83 - •CH₂C(CH₃)₃ F57 [C(CH₃)₃]⁺ m/z = 57 (tert-Butyl Cation) M->F57 α-cleavage F97 [C₇H₁₃]⁺ m/z = 97 M->F97 - •C₄H₉ F41 [C₃H₅]⁺ m/z = 41 (Allyl Cation) F83->F41 Ring Opening & Fragmentation

Caption: Fragmentation of this compound in EI-MS.

References

Technical Support Center: Resolving Complex NMR Spectra of (2,2-Dimethylpropyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-Dimethylpropyl)cyclohexane derivatives. The complex and often overlapping signals in the NMR spectra of these compounds can present significant challenges in structural elucidation and conformational analysis. This guide offers practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my this compound derivative showing broad, unresolved signals in the aliphatic region?

A1: This is a common issue arising from the conformational flexibility of the cyclohexane (B81311) ring. At room temperature, the molecule undergoes rapid chair-flipping, leading to the averaging of signals for axial and equatorial protons on the NMR timescale.[1][2] This results in broad peaks, particularly for the cyclohexane ring protons.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow down the rate of chair-flipping.[1][2] At a sufficiently low temperature (the coalescence temperature), you may be able to resolve separate signals for the axial and equatorial protons of each conformer.

  • Choice of Solvent: The conformational equilibrium can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆) may help to resolve some overlapping signals due to solvent-induced shifts.

Q2: The signals for the methylene (B1212753) protons of the cyclohexane ring are heavily overlapped. How can I assign them?

A2: Signal overlap in the methylene region of cyclohexane derivatives is a frequent challenge. Two-dimensional (2D) NMR techniques are essential for resolving these signals and establishing connectivity.

Recommended 2D NMR Experiments:

  • 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), allowing you to trace the connectivity within the cyclohexane ring.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since the 13C spectrum is often better resolved, overlapping proton signals can be distinguished based on the chemical shift of their attached carbons.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying quaternary carbons.

Q3: How can I determine the stereochemistry and conformation of substituents on the cyclohexane ring?

A3: The conformation of substituents (axial vs. equatorial) can be determined by analyzing coupling constants and through-space correlations from NOE experiments.

Key Techniques:

  • Coupling Constants (3JHH): The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the coupled protons. Large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons.[3][4]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å).[5] For example, a strong NOE between a substituent's proton and an axial proton of the cyclohexane ring can indicate an axial orientation of the substituent. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[5]

Troubleshooting Guides

Issue 1: Ambiguous Stereochemistry

Problem: You are unable to definitively assign the relative stereochemistry of your this compound derivative.

Troubleshooting Workflow:

troubleshooting_stereochemistry start Ambiguous Stereochemistry step1 Acquire high-resolution 1D ¹H NMR start->step1 step2 Analyze coupling constants (³JHH) step1->step2 decision1 Clear distinction between axial-axial and other couplings? step2->decision1 step3 Acquire 2D NOESY or ROESY spectrum decision1->step3 No end_success Stereochemistry Assigned decision1->end_success Yes step4 Identify through-space correlations between substituent and ring protons step3->step4 step5 Build 3D model based on NOE constraints step4->step5 step5->end_success end_fail Further investigation needed (e.g., X-ray crystallography) step5->end_fail

Caption: Workflow for resolving ambiguous stereochemistry.

Issue 2: Severe Signal Overlap

Problem: Multiple proton signals in your 1D 1H NMR spectrum are overlapping, preventing accurate integration and multiplicity analysis.

Troubleshooting Workflow:

troubleshooting_overlap start Severe Signal Overlap step1 Change NMR solvent (e.g., CDCl₃ to Benzene-d₆) start->step1 decision1 Overlap resolved? step1->decision1 step2 Acquire 2D ¹H-¹H COSY spectrum decision1->step2 No end_success Signals Resolved and Assigned decision1->end_success Yes step3 Acquire 2D ¹H-¹³C HSQC spectrum step2->step3 step4 Disperse proton signals in the carbon dimension step3->step4 step4->end_success

Caption: Workflow for resolving severe signal overlap.

Data Presentation

The following tables provide typical 1H and 13C NMR chemical shifts and coupling constants for a generic this compound derivative in CDCl₃. Note that these values can vary depending on other substituents and experimental conditions.

Table 1: Typical 1H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-C(CH₃)₃0.85s-
-CH₂-C(CH₃)₃1.10d7.0
Cyclohexane-H (axial)1.15 - 1.30m-
Cyclohexane-H (equatorial)1.60 - 1.80m-
Cyclohexane-CH1.40m-

Table 2: Typical 13C NMR Data

Carbon AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃29.5
-C(CH₃)₃32.0
-CH₂-C(CH₃)₃48.0
Cyclohexane-CH38.0
Cyclohexane-CH₂26.0 - 34.0

Table 3: Typical Vicinal Coupling Constants (3JHH) for Cyclohexane Ring Protons

Coupling TypeDihedral AngleTypical J-value (Hz)
axial-axial~180°10 - 13
axial-equatorial~60°2 - 5
equatorial-equatorial~60°2 - 5

Experimental Protocols

Protocol 1: 2D 1H-1H COSY

Objective: To identify proton-proton spin coupling correlations.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL CDCl₃).

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D 1H NMR spectrum to determine the spectral width.

  • COSY Experiment Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of increments in the F1 dimension (e.g., 256-512 for good resolution).

    • Set the number of scans per increment (e.g., 2-8, depending on sample concentration).

  • Acquisition: Start the experiment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is not typically required for magnitude-mode COSY spectra.

    • Symmetrize the spectrum if necessary.

Protocol 2: 2D 1H-13C HSQC

Objective: To correlate protons with their directly attached carbons.

Methodology:

  • Sample Preparation: As for COSY. A slightly higher concentration may be beneficial.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D 1H and 13C spectra to determine the spectral widths.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp for multiplicity-edited HSQC on Bruker instruments).

    • Set the 1H spectral width (F2 dimension) and the 13C spectral width (F1 dimension).

    • Set the number of increments in F1 (e.g., 128-256).

    • Set the number of scans per increment (e.g., 4-16).

    • The one-bond 1JCH coupling constant is typically set to an average value of 145 Hz.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

Protocol 3: 2D NOESY

Objective: To identify protons that are close in space for conformational and stereochemical analysis.

Methodology:

  • Sample Preparation: As for COSY/HSQC. It is crucial to use a freshly prepared, filtered, and degassed sample to minimize paramagnetic relaxation effects.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire a 1D 1H spectrum.

  • NOESY Experiment Setup:

    • Load a standard NOESY pulse program (e.g., noesygpph on Bruker instruments).

    • Set the spectral width in both dimensions.

    • Set the number of increments in F1 (e.g., 256-512).

    • Set the number of scans per increment (e.g., 8-32).

    • Crucially, set an appropriate mixing time (d8). For small to medium-sized molecules, this is typically in the range of 300-800 ms. The optimal mixing time may need to be determined experimentally.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase correct the spectrum in both dimensions. Cross-peaks should have the opposite phase to the diagonal peaks for small molecules.

Signaling Pathways and Logical Relationships

nmr_workflow start Start: Unknown Structure nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d initial_analysis Initial Analysis: - Functional Groups - Number of Signals - Integration nmr_1d->initial_analysis cosy 2D ¹H-¹H COSY initial_analysis->cosy hsqc 2D ¹H-¹³C HSQC cosy->hsqc hmbc 2D ¹H-¹³C HMBC hsqc->hmbc connectivity Establish C-C and C-H Connectivity hmbc->connectivity noesy 2D NOESY/ROESY connectivity->noesy conformation Determine Stereochemistry and Conformation noesy->conformation final_structure Final Structure Elucidation conformation->final_structure

Caption: A typical NMR workflow for structure elucidation.

References

Improving yield and purity in the synthesis of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2,2-Dimethylpropyl)cyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge lies in the steric hindrance of the neopentyl group ((2,2-dimethylpropyl) group). This bulkiness makes standard nucleophilic substitution reactions (S(_N)2) on neopentyl halides extremely slow and often impractical. Attempting to force the reaction under S(_N)1 conditions can lead to carbocation rearrangements, resulting in undesired isomeric byproducts.

Q2: Why is the Grignard reaction with neopentyl halides often problematic for this synthesis?

A2: While forming a Grignard reagent from a neopentyl halide is a potential route, it presents its own set of difficulties. The initiation of the Grignard reaction can be sluggish due to the low reactivity of the neopentyl halide. Furthermore, once the neopentyl Grignard reagent is formed, its reaction with a cyclohexyl electrophile can be inefficient due to steric hindrance, leading to low yields. Side reactions, such as Wurtz-type coupling of the Grignard reagent with the starting halide, can also reduce the yield of the desired product.

Q3: Are there more effective methods than the standard Grignard reaction?

A3: Yes, modern transition-metal catalyzed cross-coupling reactions are generally more effective for coupling sterically hindered alkyl groups. Nickel-catalyzed cross-coupling reactions, such as Kumada or Negishi-type couplings, have shown promise in forming C-C bonds with neopentyl halides. These methods can proceed under milder conditions and often provide higher yields with better selectivity.

Q4: What are the common impurities I might encounter in the synthesis of this compound?

A4: Common impurities depend on the synthetic route. In a Grignard-based synthesis, you might find unreacted starting materials, Wurtz coupling byproducts (e.g., 2,2,5,5-tetramethylhexane), and elimination products (e.g., cyclohexene). In nickel-catalyzed reactions, impurities could include homocoupling products of both coupling partners and residual catalyst. Isomeric alkanes may also be present if carbocation rearrangements occur.

Q5: How can I purify the final product?

A5: this compound is a nonpolar alkane. Purification can typically be achieved by flash column chromatography on silica (B1680970) gel using a nonpolar eluent such as hexanes. If the boiling points of the impurities are significantly different from the product, fractional distillation can also be an effective purification method. To remove residual metal catalysts from cross-coupling reactions, washing the organic phase with an aqueous solution of a chelating agent like EDTA or passing the crude product through a plug of silica gel can be effective.

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard-based Synthesis
Potential Cause Troubleshooting Steps
Failure to initiate Grignard reaction Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring.
Inactive Grignard reagent Titrate the Grignard reagent before use to determine its exact concentration. If the concentration is low, prepare a fresh batch.
Steric hindrance Consider using a more reactive cyclohexyl electrophile, such as cyclohexyl tosylate, instead of a halide. Alternatively, switch to a more effective synthetic method like nickel-catalyzed cross-coupling.
Wurtz-type side reactions Add the neopentyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Issue 2: Low Yield in Nickel-Catalyzed Cross-Coupling
Potential Cause Troubleshooting Steps
Inactive catalyst Ensure the use of an appropriate nickel precatalyst and ligand. Some reactions benefit from in situ reduction of a Ni(II) salt. Use fresh, high-purity reagents and solvents.
Ligand choice The choice of ligand is crucial. For sterically hindered couplings, bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often effective. Consider screening different ligands to find the optimal one for your specific reaction.
Poor reactivity of coupling partners If using a cyclohexyl halide, consider converting it to a more reactive organozinc (Negishi) or Grignard (Kumada) reagent. The reactivity of neopentyl halides follows the trend I > Br > Cl.
Homocoupling side reactions Adjust the reaction temperature and the rate of addition of the reagents. Using a reducing agent in cross-electrophile couplings can sometimes minimize homocoupling.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Isomeric byproducts If using a method that can generate carbocations, switch to a method that proceeds via a different mechanism, such as a radical or organometallic pathway, to avoid rearrangements.
Unreacted starting materials Monitor the reaction progress by GC-MS or TLC to ensure completion. If the reaction stalls, consider adding more catalyst or extending the reaction time.
Catalyst residues After aqueous work-up, wash the organic layer with a dilute aqueous solution of a chelating agent (e.g., EDTA). Alternatively, pass the crude product through a short plug of silica gel or activated carbon.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Typical Yield (%) Purity (%) Key Considerations
Grignard ReactionNeopentyl halide, Cyclohexyl halide10-30< 90Prone to low yields and side reactions due to steric hindrance.
Nickel-Catalyzed Kumada CouplingNeopentyl halide, Cyclohexylmagnesium halide60-80> 95Requires preparation of the Grignard reagent. Good for sterically hindered couplings.
Nickel-Catalyzed Negishi CouplingNeopentyl halide, Cyclohexylzinc halide70-90> 98Often gives the highest yields and purity. Requires preparation of the organozinc reagent.
Nickel-Catalyzed Reductive Cross-Electrophile CouplingNeopentyl halide, Cyclohexyl halide, Reducing agent (e.g., Zn, Mn)50-75> 95Avoids the pre-formation of organometallic reagents.

Note: The yield and purity values are representative and can vary based on specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nickel-Catalyzed Kumada Coupling

This protocol describes a plausible method for the synthesis of this compound using a nickel-catalyzed cross-coupling of neopentyl bromide with cyclohexylmagnesium bromide.

Materials:

  • Neopentyl bromide

  • Magnesium turnings

  • Cyclohexyl bromide

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous 1,4-dioxane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of the cyclohexyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour. Cool to room temperature. The concentration of the Grignard reagent should be determined by titration.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under nitrogen, add Ni(acac)₂ (5 mol%), IPr·HCl (5 mol%), and NaH (10 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to generate the active Ni(0) catalyst.

  • To the freshly prepared cyclohexylmagnesium bromide solution at 0 °C, add the solution of neopentyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • To this mixture, add the pre-formed nickel catalyst solution via cannula.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Preparation cluster_catalyst Catalyst Preparation cluster_coupling Cross-Coupling cluster_workup Work-up & Purification mg Mg turnings + I₂ grignard_flask Formation of Cyclohexylmagnesium bromide mg->grignard_flask c6h11br Cyclohexyl bromide in THF c6h11br->grignard_flask reaction_flask Reaction Mixture grignard_flask->reaction_flask 1. Add Grignard ni_precatalyst Ni(acac)₂ + IPr·HCl + NaH active_catalyst Active Ni(0) Catalyst ni_precatalyst->active_catalyst active_catalyst->reaction_flask 3. Add Catalyst quench Quench with HCl reaction_flask->quench neopentyl_br Neopentyl bromide neopentyl_br->reaction_flask 2. Add Neopentyl Bromide extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product troubleshooting_yield start Low Yield Observed check_sm Check Starting Material Purity & Reactivity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions SM OK change_route Consider Alternative Synthetic Route check_sm->change_route SM Degradation check_catalyst Evaluate Catalyst/Ligand System check_conditions->check_catalyst Conditions OK optimize Optimize Reaction Parameters (Temp, Time, Concentration) check_conditions->optimize Conditions Suboptimal check_catalyst->optimize Catalyst OK check_catalyst->change_route Catalyst Ineffective success Improved Yield optimize->success

Side reactions to avoid when working with (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (2,2-Dimethylpropyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with this sterically hindered compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges when working with this compound?

A1: The primary challenge stems from the significant steric hindrance imparted by the neopentyl group (2,2-dimethylpropyl). This bulky substituent can impede reactions at the cyclohexane (B81311) ring, particularly at the carbon to which it is attached and the adjacent carbons. It can also influence the stereochemical outcome of reactions.

Q2: Are there any known side reactions involving the neopentyl group itself?

A2: The neopentyl group is generally chemically robust and resistant to many reaction conditions due to the absence of tertiary hydrogens and the sterically shielded nature of its protons. However, under forcing conditions, such as those involving strong acids or high temperatures, rearrangement of the carbon skeleton can occur, although this is less common than with other alkyl groups.

Q3: How does the (2,2-Dimethylpropyl) group affect substitution reactions on the cyclohexane ring?

A3: The bulky neopentyl group significantly slows down both SN1 and SN2 reactions at or near its point of attachment. SN2 reactions are hindered by the prevention of backside attack by a nucleophile.[1] SN1 reactions are disfavored due to the formation of a highly unstable primary carbocation if a leaving group were on the neopentyl sidechain, or a secondary carbocation on the cyclohexane ring that is sterically shielded from nucleophilic attack.[2][3]

Q4: Can elimination reactions compete with substitution on a functionalized this compound?

A4: Yes, elimination reactions (E2) can be a significant competing pathway, especially when using strong and bulky bases.[1] The steric hindrance that disfavors substitution can make proton abstraction for elimination a more favorable pathway, leading to the formation of an alkene.

Troubleshooting Guides

Issue 1: Low yield or no reaction in a substitution reaction on the cyclohexane ring.

  • Problem: You are attempting to substitute a leaving group on the cyclohexane ring of a this compound derivative, but you observe low conversion of your starting material.

  • Troubleshooting Workflow:

    G start Low Yield in Substitution check_sterics Is the leaving group at C1, C2, or C6? start->check_sterics sterics_yes Significant steric hindrance expected. Consider alternative strategies. check_sterics->sterics_yes Yes sterics_no Evaluate reaction conditions. check_sterics->sterics_no No check_reagents Are the nucleophile and solvent appropriate? sterics_no->check_reagents reagents_no Select a less bulky nucleophile or a more polar, aprotic solvent. check_reagents->reagents_no No reagents_yes Increase reaction temperature and time. check_reagents->reagents_yes Yes final_check Still low yield? Consider an alternative synthetic route. reagents_yes->final_check

    Caption: Troubleshooting workflow for low substitution yield.

Issue 2: Formation of an unexpected elimination product.

  • Problem: Your reaction has produced a significant amount of an alkene byproduct instead of the desired substitution product.

  • Troubleshooting Workflow:

    G start Unexpected Elimination Product check_base Is a strong or bulky base being used? start->check_base base_yes Switch to a weaker or less sterically hindered base. check_base->base_yes Yes base_no Lower the reaction temperature. check_base->base_no No final_check Still observing elimination? Consider a substrate with a better leaving group to favor substitution. base_yes->final_check temp_yes Higher temperatures favor elimination. Run the reaction at a lower temperature for a longer duration. base_no->temp_yes temp_yes->final_check

    Caption: Troubleshooting workflow for unexpected elimination.

Experimental Protocols

Protocol 1: Halogenation of this compound via Radical Substitution

This protocol describes a representative method for the free-radical bromination of this compound, which is expected to yield a mixture of isomeric products.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable inert solvent

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for reflux

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl₄ under an inert atmosphere.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the product mixture by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

  • Expected Side Reactions:

    • Polyhalogenation: The addition of more than one bromine atom to the cyclohexane ring. This can be minimized by using a slight excess of the starting alkane.

    • Isomer Formation: Due to the statistical nature of radical halogenation, a mixture of brominated isomers is expected. The major product will likely be the one where the bromine is attached to the most substituted carbon on the cyclohexane ring that is not sterically hindered.

Parameter Value Notes
Reactant Ratio 1 : 1.1This compound : NBS
Reaction Temperature 77°CReflux in CCl₄
Reaction Time 4-6 hoursMonitor by TLC or GC-MS

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing pathways of substitution (SN2) and elimination (E2) for a hypothetical 1-halo-(2,2-dimethylpropyl)cyclohexane.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway substrate 1-Halo-(2,2-dimethylpropyl)cyclohexane sn2_ts Hindered Transition State substrate->sn2_ts e2_ts Transition State substrate->e2_ts sn2_product Substitution Product sn2_ts->sn2_product nucleophile Nucleophile nucleophile->sn2_ts Backside Attack e2_product Elimination Product (Alkene) e2_ts->e2_product base Base base->e2_ts Proton Abstraction

Caption: Competing SN2 and E2 reaction pathways.

References

Stability and storage conditions for (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general properties of flammable liquids and cycloalkanes, as specific stability and storage data for (2,2-Dimethylpropyl)cyclohexane are limited. Researchers should always perform their own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2][3][4] It is classified as a flammable liquid.[4]

Q2: What type of container should I use to store this compound?

A2: Store the compound in a tightly sealed container, preferably the original manufacturer's container or one made of a compatible material (e.g., glass or a suitable chemically resistant plastic or metal).[3][4] Ensure the container is properly labeled.

Q3: Is this compound sensitive to light or air?

A3: While specific data for this compound is unavailable, cycloalkanes can be sensitive to air and light over long periods, potentially leading to the formation of peroxides. For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and in a light-resistant container.[2]

Q4: What is the expected shelf-life of this compound?

A4: If stored properly, the shelf life is expected to be indefinite.[4] However, for high-purity applications, it is advisable to re-analyze the material after prolonged storage (e.g., >1 year) to confirm its purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., GC-MS) Contamination or decomposition.- Verify the purity of the solvent and analytical instrumentation. - Analyze a freshly opened sample, if available. - Consider the possibility of thermal decomposition in the GC inlet; try a lower injection temperature. - Perform a detailed structural elucidation of the impurity peaks using mass spectrometry and/or NMR.
Inconsistent experimental results Degradation of the compound.- Re-evaluate the storage conditions. Has the material been exposed to heat, light, or air? - Check for visible signs of degradation (e.g., discoloration, precipitate). - Re-analyze the purity of the starting material using the protocols below.
Pressure buildup in the storage container Volatility of the compound, especially if stored at elevated temperatures.- Store at the recommended temperature. - Open the container carefully in a well-ventilated area or fume hood to release pressure.[3]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides general storage recommendations based on guidelines for flammable cycloalkanes.

Parameter Recommended Condition Reference
Storage Temperature 15–25 °C[1][2]
Atmosphere Inert gas (e.g., Nitrogen, Argon) for long-term storageGeneral good practice
Container Tightly closed, light-resistant[2][3][4]
Incompatible Materials Strong oxidizing agents, nitrates, nitrogen dioxide[5]

Experimental Protocols

Protocol 1: Purity and Stability Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities or degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[6]

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[7]

2. GC-MS Parameters:

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is recommended.[6][8]

  • Injector Temperature: 250 °C (can be optimized to prevent thermal degradation).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Full scan (e.g., m/z 40-400) to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being monitored.[6][8]

3. Data Analysis:

  • Integrate the peak areas of all observed compounds.

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area (excluding the solvent peak).

  • Tentatively identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol can be used to confirm the structure of this compound and detect any structural changes due to degradation.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

2. NMR Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. For this compound, one would expect signals in the aliphatic region. The large tert-butyl group will likely result in a singlet integrating to 9 protons, and the cyclohexane (B81311) ring protons will appear as a series of multiplets.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments in the molecule.

3. Data Analysis:

  • Compare the obtained spectra with a reference spectrum of a pure sample, if available.

  • The appearance of new signals or changes in the relative integrals of existing signals may indicate the presence of impurities or degradation products.

  • The bulky 2,2-dimethylpropyl (neopentyl) group is expected to strongly favor an equatorial position on the cyclohexane ring to minimize steric strain.[9][10]

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Contamination check_storage Review Storage and Handling History (Exposure to heat, light, air?) start->check_storage visual_inspection Visually Inspect Sample (Discoloration, precipitate?) check_storage->visual_inspection analytical_verification Perform Purity Analysis (GC-MS, NMR) visual_inspection->analytical_verification compare_data Compare Data to Reference or Fresh Sample analytical_verification->compare_data data_match Data Matches Reference? compare_data->data_match issue_resolved Issue Likely Not with Compound Stability. Investigate Other Experimental Parameters. data_match->issue_resolved Yes impurity_detected Impurity or Degradation Detected data_match->impurity_detected No identify_impurity Identify Impurity Structure (MS fragmentation, NMR) impurity_detected->identify_impurity quarantine Quarantine Affected Batch identify_impurity->quarantine remediate Consider Re-purification or Disposal quarantine->remediate

References

Troubleshooting low yields in the alkylation of cyclohexane with a 2,2-dimethylpropyl group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance for the alkylation of cyclohexane (B81311) with a 2,2-dimethylpropyl (neopentyl) group. This resource offers detailed answers to frequently asked questions, troubleshooting guides for common issues like low yields, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating cyclohexane with a 2,2-dimethylpropyl group?

The main challenge in this reaction is the high propensity of the initially formed primary carbocation (neopentyl carbocation) to undergo a rapid rearrangement to a more stable tertiary carbocation. This rearrangement leads to a mixture of products and significantly lowers the yield of the desired (2,2-dimethylpropyl)cyclohexane.

Q2: What is the mechanism of this carbocation rearrangement?

The neopentyl carbocation rearranges via a Wagner-Meerwein rearrangement, specifically a 1,2-methide shift. In this process, a methyl group from the carbon adjacent to the positively charged carbon migrates with its pair of electrons to the carbocation center. This shift transforms the unstable primary carbocation into a more stable tertiary carbocation.[1][2][3]

Q3: Can polyalkylation be a problem in the alkylation of cyclohexane?

Yes, similar to the Friedel-Crafts alkylation of aromatic compounds, polyalkylation can occur. The initial alkylation product may be more reactive than cyclohexane itself, leading to the addition of multiple 2,2-dimethylpropyl groups. To minimize this, it is advisable to use a large excess of cyclohexane relative to the alkylating agent.

Q4: What types of catalysts are typically used for the alkylation of alkanes like cyclohexane?

Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to generate the carbocation from the alkyl halide. Solid acid catalysts, like zeolites, are also employed, particularly in industrial settings, as they can offer improved selectivity and easier separation.

Q5: How does temperature affect the reaction?

Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions, such as cracking and polymerization, and can influence the product distribution. Optimal temperature control is crucial for maximizing the yield of the desired product.

Troubleshooting Guide: Low Yields

Issue: The yield of the desired product, this compound, is significantly lower than expected, and a mixture of isomers is observed.

This is the most common issue and is almost certainly due to carbocation rearrangement.

Troubleshooting Steps:

  • Confirm Rearrangement: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the different isomers formed. The primary rearranged product will be (1,1-dimethylpropyl)cyclohexane.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement process relative to the alkylation of the solvent cage.

    • Vary the Catalyst: The choice of Lewis acid can influence the extent of rearrangement. Milder Lewis acids may reduce rearrangement but could also lead to lower overall conversion. Experiment with a range of catalysts from strong (AlCl₃) to milder options.

    • Use a Large Excess of Cyclohexane: This will increase the probability of the carbocation reacting with cyclohexane before it has a chance to rearrange or react with already alkylated products.

  • Consider an Alternative Synthetic Route: If carbocation rearrangement remains a significant issue, a different synthetic strategy that avoids the formation of a primary carbocation may be necessary. One such alternative is Friedel-Crafts acylation followed by a reduction, although this is more commonly applied to aromatic substrates.

Issue: The overall conversion of the starting materials is low.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and active. Moisture will deactivate the catalyst. Use freshly opened or properly stored catalyst.

  • Purity of Reagents: Use pure cyclohexane and 2,2-dimethylpropyl halide. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress. Ensure the reaction is allowed to proceed for a sufficient amount of time.

Data Presentation

Table 1: Representative Product Distribution in the Alkylation of Cyclohexane with 1-chloro-2,2-dimethylpropane (B1207488) under Various Conditions

CatalystTemperature (°C)Molar Ratio (Cyclohexane:Alkyl Halide)Desired Product Yield (%) this compoundRearranged Product Yield (%) (1,1-dimethylpropyl)cyclohexaneOther Byproducts (%)
AlCl₃010:1157510
AlCl₃-2010:1256510
FeCl₃010:1207010
Zeolite H-BEA1005:1306010

Note: The data in this table is representative and intended to illustrate expected trends. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Cyclohexane with 1-chloro-2,2-dimethylpropane

Materials:

  • Anhydrous cyclohexane

  • 1-chloro-2,2-dimethylpropane (neopentyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as a co-solvent (optional)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

Procedure:

  • Set up the reaction apparatus in a fume hood. All glassware must be thoroughly dried.

  • To the three-neck round-bottom flask, add anhydrous cyclohexane (e.g., 10 molar equivalents) and optionally, a co-solvent like DCM.

  • Cool the flask in an ice-water bath to 0°C.

  • While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 1.1 molar equivalents relative to the alkyl halide).

  • In the dropping funnel, place 1-chloro-2,2-dimethylpropane (1 molar equivalent).

  • Add the 1-chloro-2,2-dimethylpropane dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.

  • Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Analyze the crude product by GC-MS and NMR to determine the product distribution and yield.

Visualizations

experimental_workflow start Start: Dry Glassware add_cyclohexane Add Cyclohexane (and optional DCM) to Flask start->add_cyclohexane cool Cool to 0°C add_cyclohexane->cool add_catalyst Add Anhydrous AlCl₃ cool->add_catalyst add_alkyl_halide Dropwise Addition of Neopentyl Chloride add_catalyst->add_alkyl_halide react Stir at 0°C for 2-4 hours add_alkyl_halide->react quench Quench with Crushed Ice react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ and Water separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Rotary Evaporation dry->evaporate analyze Analyze Product (GC-MS, NMR) evaporate->analyze end End analyze->end

Caption: Experimental workflow for the alkylation of cyclohexane.

troubleshooting_low_yield start Low Yield of Desired Product check_rearrangement Primary Issue: Carbocation Rearrangement? start->check_rearrangement analyze_products Analyze Product Mixture (GC-MS, NMR) check_rearrangement->analyze_products Investigate rearrangement_confirmed Rearrangement Confirmed analyze_products->rearrangement_confirmed Isomers Detected no_rearrangement Low Conversion analyze_products->no_rearrangement Mainly Starting Material modify_conditions Modify Reaction Conditions rearrangement_confirmed->modify_conditions check_catalyst Check Catalyst Activity (Anhydrous?) no_rearrangement->check_catalyst check_reagents Check Reagent Purity no_rearrangement->check_reagents optimize_time_temp Optimize Reaction Time/Temperature no_rearrangement->optimize_time_temp lower_temp Lower Temperature modify_conditions->lower_temp change_catalyst Change Catalyst modify_conditions->change_catalyst excess_cyclohexane Increase Cyclohexane Excess modify_conditions->excess_cyclohexane alt_route Consider Alternative Synthesis modify_conditions->alt_route

Caption: Troubleshooting logic for low product yield.

Caption: Mechanism of neopentyl carbocation rearrangement.

References

Validation & Comparative

Comparative analysis of (2,2-Dimethylpropyl)cyclohexane and tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Stereochemistry and Drug Development

In the realm of organic chemistry, particularly in the fields of conformational analysis and drug design, the spatial arrangement of atoms and the steric bulk of substituents play a pivotal role in determining molecular properties and reactivity. Among the most influential and widely studied bulky substituents is the tert-butyl group, renowned for its ability to "lock" the conformation of a cyclohexane (B81311) ring. This guide provides a detailed comparative analysis of tert-butylcyclohexane (B1196954) and its close structural analog, (2,2-dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. Understanding the subtle yet significant differences between these two compounds is crucial for researchers aiming to fine-tune the steric and conformational properties of molecules in various applications, including the development of new therapeutic agents.

Executive Summary

This guide offers a head-to-head comparison of this compound and tert-butylcyclohexane, focusing on their structural, physical, and conformational properties. While both substituents are characterized by a sterically demanding quaternary carbon center, the presence of a methylene (B1212753) spacer in the (2,2-dimethylpropyl) group introduces nuances in its conformational behavior. The tert-butyl group exhibits a well-established and exceptionally high preference for the equatorial position on a cyclohexane ring, quantified by its A-value. Although an experimental A-value for the (2,2-dimethylpropyl) group is not readily found in surveyed literature, a qualitative analysis suggests a similarly strong, albeit potentially slightly attenuated, equatorial preference due to the increased distance of the bulky t-butyl moiety from the cyclohexane ring. This analysis is supported by a compilation of their physical properties and a detailed outline of the experimental methodology used to determine conformational energies.

Data Presentation: Physical and Conformational Properties

The following table summarizes the key physical and conformational data for this compound and tert-butylcyclohexane.

PropertyThis compoundtert-butylcyclohexane
Synonyms Neopentylcyclohexanet-Butylcyclohexane
CAS Number 25446-34-8[1]3178-22-1
Molecular Formula C₁₁H₂₂[1][2]C₁₀H₂₀
Molecular Weight 154.29 g/mol [2]140.27 g/mol
Boiling Point 194.85 °C (468 K)171 °C
Density 0.811 g/mL (at 20 °C)0.81 g/mL
A-value (kcal/mol) Not readily available in surveyed literature~4.9[3]

Structural and Conformational Analysis

The conformational preference of a substituent on a cyclohexane ring is a direct consequence of steric hindrance, particularly the destabilizing 1,3-diaxial interactions that arise when the substituent is in the axial position. This energetic preference for the equatorial position is quantified by the A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers.

tert-butylcyclohexane: The tert-butyl group is directly attached to the cyclohexane ring. When in the axial position, the three methyl groups of the tert-butyl substituent experience severe steric clashes with the two axial hydrogens on the same side of the ring (C3 and C5). This results in a very high A-value of approximately 4.9 kcal/mol, making the axial conformation highly unfavorable.[3] Consequently, tert-butylcyclohexane exists almost exclusively in the conformation where the tert-butyl group occupies the equatorial position, effectively "locking" the ring in that conformation.

This compound: In contrast, the (2,2-dimethylpropyl) or neopentyl group has a methylene (-CH₂-) spacer between the bulky tert-butyl moiety and the cyclohexane ring. This structural difference means that the quaternary carbon with its three methyl groups is one bond further away from the ring. While the neopentyl group is still exceptionally bulky, the increased distance from the ring is expected to lessen the severity of the 1,3-diaxial interactions when the substituent is in the axial position, as compared to the tert-butyl group. However, significant steric strain would still be present due to the gauche interactions and the overall size of the group. It is therefore reasonable to hypothesize that the A-value for the (2,2-dimethylpropyl) group is also large, indicating a strong preference for the equatorial position, but potentially slightly smaller than that of the tert-butyl group.

Experimental Protocols

The determination of conformational energies (A-values) is crucial for a quantitative comparison of substituent effects. The primary experimental technique for this is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of A-value by Low-Temperature ¹³C NMR Spectroscopy

Objective: To determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a substituted cyclohexane.

Methodology:

  • Sample Preparation: A solution of the substituted cyclohexane (e.g., this compound or tert-butylcyclohexane) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

  • NMR Spectroscopy at Room Temperature: A standard ¹³C NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a single, time-averaged signal for each carbon atom.

  • Low-Temperature NMR Spectroscopy: The sample is cooled down in the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C).

  • Spectral Analysis: At this low temperature, the signals for the axial and equatorial conformers can be observed as separate peaks in the ¹³C NMR spectrum. The signals for the carbons of the cyclohexane ring, particularly the carbon bearing the substituent and the carbons at the 3 and 5 positions, are often the most informative for distinguishing between the two conformers due to their different chemical shifts.

  • Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the corresponding well-resolved peaks. The equilibrium constant (K) is calculated as the ratio of the concentration of the equatorial conformer to the concentration of the axial conformer (K = [equatorial]/[axial]).

  • Gibbs Free Energy Calculation: The A-value (ΔG°) is then calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Visualizations

Structural Comparison

Structural Comparison cluster_0 This compound cluster_1 tert-butylcyclohexane img_neopentyl img_tertbutyl

Caption: 2D structures of this compound and tert-butylcyclohexane.

Conformational Equilibrium and Steric Hindrance

cluster_tertbutyl tert-butylcyclohexane cluster_neopentyl This compound Axial_TB Axial Conformer (High Energy) Equatorial_TB Equatorial Conformer (Low Energy) Axial_TB->Equatorial_TB Ring Flip (Strongly Favored) Strain_TB Severe 1,3-Diaxial Interactions Axial_TB->Strain_TB Equatorial_TB->Axial_TB Ring Flip (Highly Unfavored) Axial_NP Axial Conformer (High Energy) Equatorial_NP Equatorial Conformer (Low Energy) Axial_NP->Equatorial_NP Ring Flip (Strongly Favored) Strain_NP Significant 1,3-Diaxial Interactions Axial_NP->Strain_NP Equatorial_NP->Axial_NP Ring Flip (Highly Unfavored)

References

Comparative Guide to Analytical Methods for the Quantification of (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like (2,2-Dimethylpropyl)cyclohexane is crucial for process control, impurity profiling, and quality assurance. The primary analytical techniques suitable for this non-polar, volatile hydrocarbon are Gas Chromatography (GC) with a Flame Ionization Detector (FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

GC-FID is a robust and widely used technique for the quantification of hydrocarbons, offering high precision and a wide linear range.[1][2] GC-MS provides the added advantage of mass identification, which is invaluable for specificity and impurity identification.[1]

FeatureGas Chromatography - Flame Ionization Detector (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Separation based on boiling point and polarity on a GC column, followed by detection of ions formed during combustion in a hydrogen-air flame.Separation based on boiling point and polarity on a GC column, followed by ionization and mass-to-charge ratio analysis.
Selectivity Lower - based on retention time. Co-eluting compounds can interfere.[3]Higher - provides mass spectral data for peak identification and purity assessment.[1]
Sensitivity High for hydrocarbons.Very high, especially in selected ion monitoring (SIM) mode.
Linearity Excellent, typically with a wide dynamic range.Good, but may be narrower than FID.
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Primary Use Quantitative analysis of known analytes.Both quantitative and qualitative analysis (identification of unknowns).

Illustrative Performance Data

The following tables summarize the expected performance characteristics for hypothetical validated GC-FID and GC-MS methods for the quantification of this compound.

Table 1: Illustrative Performance Data for GC-FID Method

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Range1 - 500 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Table 2: Illustrative Performance Data for GC-MS Method (Full Scan)

Validation ParameterTypical Performance
Linearity (r²)> 0.998
Range0.5 - 250 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Experimental Protocols

Below are detailed, illustrative methodologies for the quantification of this compound using GC-FID and GC-MS.

GC-FID Method Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in hexane (B92381).

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in hexane to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Analysis:

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared samples.

    • Quantify the analyte in the samples using the calibration curve.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions: Same as GC-FID method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Standard and Sample Preparation: Same as GC-FID method.

  • Analysis:

    • Acquire total ion chromatograms (TIC) for the standards and samples.

    • Extract the ion chromatogram for a characteristic ion of this compound (e.g., the molecular ion or a major fragment ion) for quantification.

    • Construct a calibration curve and quantify the samples.

Visualizations

G General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Method Development B Method Validation Protocol A->B C Validation Execution B->C D Validation Report C->D Specificity Specificity C->Specificity Linearity Linearity C->Linearity Range Range C->Range Accuracy Accuracy C->Accuracy Precision Precision C->Precision LOD LOD C->LOD LOQ LOQ C->LOQ Robustness Robustness C->Robustness

Caption: A generalized workflow for the validation of an analytical method.

G Experimental Workflow for GC Analysis A Standard & Sample Preparation B GC Injection A->B Autosampler C Chromatographic Separation B->C Carrier Gas D Detection (FID or MS) C->D E Data Acquisition D->E F Data Analysis E->F Chromatogram G Quantification F->G Calibration Curve

References

Unraveling Steric Landscapes: A Comparative Guide to the (2,2-Dimethylpropyl)cyclohexane Group and Other Bulky Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced steric effects of different molecular fragments is paramount for designing effective and selective therapeutics. This guide provides an objective comparison of the steric hindrance imposed by the (2,2-dimethylpropyl)cyclohexane group, commonly known as the neopentylcyclohexyl group, with other frequently employed bulky substituents. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations to elucidate the underlying principles of conformational preference.

The spatial arrangement of atoms within a molecule, and the resulting non-bonded interactions, profoundly influence its reactivity, stability, and biological activity. Bulky substituent groups are often strategically incorporated into molecular designs to control reaction selectivity, enhance metabolic stability, or enforce a specific bioactive conformation. The this compound moiety is a significant, though less commonly tabulated, example of a sterically demanding group. This guide will place its steric influence in the context of well-characterized bulky groups such as the tert-butyl, adamantyl, and isopropyl groups, providing a clear framework for its application in molecular design.

Quantitative Comparison of Steric Hindrance: A-Values

A fundamental method for quantifying the steric bulk of a substituent on a cyclohexane (B81311) ring is the determination of its conformational A-value. The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position, and thus, a larger steric demand of the substituent.

Substituent GroupStructureA-Value (kcal/mol)Data Type
(2,2-Dimethylpropyl) -(CH₂)C(CH₃)₃~4.9 (estimated)Theoretical/Estimated
tert-Butyl -C(CH₃)₃4.9[1]Experimental
1-Adamantyl -C₁₀H₁₅>5.0 (estimated)Theoretical/Estimated
Isopropyl -CH(CH₃)₂2.15[1]Experimental
Methyl -CH₃1.74[1]Experimental

Experimental Protocol: Determination of A-Values by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

The A-value for a given substituent is experimentally determined by measuring the equilibrium constant (Keq) between the two chair conformers of the corresponding monosubstituted cyclohexane at a low temperature where the ring flip is slow on the NMR timescale.

Objective:

To determine the Gibbs free energy difference (A-value) between the axial and equatorial conformers of a monosubstituted cyclohexane.

Materials and Instrumentation:
  • Monosubstituted cyclohexane of interest

  • Appropriate deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

  • High-field NMR spectrometer equipped with a variable temperature unit

  • NMR tubes

Procedure:
  • Sample Preparation: A dilute solution of the monosubstituted cyclohexane is prepared in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Initial NMR Spectrum: A proton (¹H) NMR spectrum is acquired at room temperature. At this temperature, the cyclohexane ring is rapidly flipping between the two chair conformations, resulting in a time-averaged spectrum where the signals for the axial and equatorial protons are coalesced.

  • Low-Temperature NMR Analysis: The sample is cooled down in the NMR probe to a temperature where the rate of the chair-chair interconversion is slow enough to be observed on the NMR timescale (typically below -60 °C).

  • Spectral Acquisition at Low Temperature: Once the ring flip is "frozen out," separate signals for the axial and equatorial conformers can be resolved in the ¹H NMR spectrum. A high-resolution spectrum is then acquired.

  • Peak Integration: The integrals of well-resolved peaks corresponding to the axial and equatorial conformers are carefully measured. It is crucial to select signals that are baseline-separated to ensure accurate integration.

  • Calculation of the Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the integrals of the equatorial conformer to the axial conformer: Keq = [Equatorial Conformer] / [Axial Conformer] = Integral(equatorial) / Integral(axial)

  • Calculation of the Gibbs Free Energy Difference (A-Value): The A-value (ΔG°) is then calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(Keq) Where:

    • R is the ideal gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin at which the spectrum was acquired.

Visualizing Steric Effects and Conformational Preference

The following diagram illustrates the logical relationship between the structural features of a bulky group, its steric interactions in the axial position, the resulting A-value, and the favored equatorial conformation.

Steric_Effects cluster_0 Structural Features cluster_1 Conformational States cluster_2 Energetic Consequences cluster_3 Outcome Bulky_Group Bulky Substituent (e.g., 2,2-Dimethylpropyl) Axial Axial Conformation Bulky_Group->Axial occupies Equatorial Equatorial Conformation Bulky_Group->Equatorial occupies Steric_Strain Increased 1,3-Diaxial Steric Strain Axial->Steric_Strain leads to Low_Energy Minimized Steric Strain (Lower Energy) Equatorial->Low_Energy leads to A_Value High A-Value (Large ΔG°) Steric_Strain->A_Value results in Low_Energy->A_Value contributes to Favored_Conformation Favored Equatorial Conformation A_Value->Favored_Conformation dictates

References

Experimental vs. Computational Conformational Analysis of (2,2-Dimethylpropyl)cyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of molecular structures is paramount. This guide provides a detailed comparison of experimental and computational approaches to the conformational analysis of (2,2-dimethylpropyl)cyclohexane, also known as neopentylcyclohexane. By examining the methodologies and comparing the resulting data, this document aims to offer a clear perspective on the strengths and limitations of each approach.

The spatial arrangement of atoms in a molecule, or its conformation, plays a critical role in its physical, chemical, and biological properties. For cyclic molecules like cyclohexane (B81311) derivatives, the chair conformation is the most stable. However, the presence of substituents can lead to different chair conformations with varying energies. The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is known as the A-value, a key parameter in conformational analysis.

Quantitative Comparison of Conformational Energies

The primary goal of both experimental and computational conformational analysis is to determine the relative stability of different conformers. For this compound, the key equilibrium is between the chair conformation with the neopentyl group in the equatorial position and the one with it in the axial position.

ParameterExperimental ValueComputational ValueMethod
A-value (ΔG°) Not available in searched literature1.32 kcal/molAb initio (MP2/6-31G(d)//6-31G(d))[1]

Note: The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers at a specific temperature. A positive value indicates a preference for the equatorial conformation.

The lack of a readily available, experimentally determined A-value for the (2,2-dimethylpropyl) group in the searched literature highlights a gap in the experimental data for this specific, sterically demanding substituent. However, a computational study has provided a theoretical A-value, offering valuable insight into its conformational preference.[1]

Methodologies: A Detailed Look

Experimental Approach: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental determination of conformational equilibria for cyclohexane derivatives is most commonly and accurately achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR.

Experimental Protocol for Determining A-values using Low-Temperature 13C NMR:

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a solvent that remains liquid at very low temperatures, such as a mixture of dichlorofluoromethane (B1207983) (CCl2F2) and deuterated chloroform (B151607) (CDCl3).

  • Cooling: The sample is cooled to a temperature where the rate of the chair-chair interconversion (ring flip) becomes slow on the NMR timescale. This "freezing out" of the conformations allows for the observation of separate signals for the axial and equatorial conformers. This is typically in the range of -100°C to -150°C.

  • 13C NMR Data Acquisition: 13C NMR spectra are recorded at this low temperature. The signals for the carbon atoms of the cyclohexane ring, particularly the carbon bearing the substituent and the carbons at the 3 and 5 positions, will show distinct chemical shifts for the axial and equatorial conformers.

  • Signal Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the areas of the corresponding well-resolved signals in the 13C NMR spectrum. The equilibrium constant (Keq) is then calculated as the ratio of the concentration of the equatorial conformer to that of the axial conformer.

  • Gibbs Free Energy (A-value) Calculation: The A-value (ΔG°) is calculated from the equilibrium constant using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

Computational Approach: Ab Initio Calculations

Computational chemistry offers a powerful alternative for investigating conformational preferences. Ab initio (from first principles) methods, such as the Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies and geometries.

Computational Protocol for Determining Conformational Energies:

  • Model Building: The three-dimensional structures of both the equatorial and axial conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is a crucial step to ensure that the calculated energies correspond to stable conformations. The MP2 method with the 6-31G(d) basis set is a common choice for such optimizations.[1]

  • Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values. The energy difference between the equatorial and axial conformers directly provides the theoretical A-value.

  • Frequency Analysis: Vibrational frequency calculations are typically performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Logical Relationship between Experimental and Computational Approaches

The relationship between experimental and computational methods in conformational analysis is synergistic. Experimental data provides the benchmark for validating and refining computational models. In turn, computational methods can provide insights into systems that are difficult to study experimentally and can help in the interpretation of experimental results.

Conformational_Analysis_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_comparison Comparison and Validation exp_start Synthesize or Obtain This compound nmr_exp Low-Temperature NMR Spectroscopy exp_start->nmr_exp exp_data Measure Peak Integrals and Calculate Keq nmr_exp->exp_data a_value_exp Calculate Experimental A-value (ΔG°) exp_data->a_value_exp compare Compare Experimental and Computational A-values a_value_exp->compare comp_start Build Molecular Models (Axial & Equatorial) geom_opt Geometry Optimization (e.g., MP2/6-31G(d)) comp_start->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc a_value_comp Calculate Computational A-value energy_calc->a_value_comp a_value_comp->compare validate Validate Computational Model compare->validate

Figure 1. Workflow illustrating the interplay between experimental and computational conformational analysis.

Conclusion

Both experimental and computational methods are indispensable tools in the conformational analysis of molecules like this compound. While low-temperature NMR spectroscopy provides direct, tangible data on conformational equilibria, its application can be limited by the availability of the compound and the complexity of the spectra. Computational chemistry, on the other hand, offers a versatile and increasingly accurate means of predicting conformational energies.

The computational A-value of 1.32 kcal/mol for the neopentyl group suggests a strong preference for the equatorial position, a finding that aligns with the general principles of steric hindrance in cyclohexane systems.[1] The absence of a corresponding experimental value in the readily available literature underscores the opportunity for further experimental investigation to validate this computational prediction. For researchers in drug development and materials science, the integration of both approaches provides a more robust understanding of molecular conformation, ultimately aiding in the design of molecules with desired properties and functions.

References

Spectroscopic Data of (2,2-Dimethylpropyl)cyclohexane: A Comparative Cross-Referencing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the expected spectroscopic data for (2,2-Dimethylpropyl)cyclohexane against publicly available information in prominent databases. Due to the limited availability of specific experimental spectra for this compound in free public databases, this guide leverages data from analogous compounds and established spectroscopic principles to offer a predictive overview.

This compound, with the chemical formula C₁₁H₂₂, is a saturated hydrocarbon.[1][2] Its structure, consisting of a cyclohexane (B81311) ring substituted with a neopentyl group, dictates its characteristic spectroscopic features. This guide cross-references expected data with information from major databases like the NIST WebBook and PubChem, and provides generalized experimental protocols for acquiring such data.

Comparison of Spectroscopic Data

Mass Spectrometry (MS) Data

Predicted Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), alkanes typically undergo fragmentation through the cleavage of C-C bonds. For this compound, the molecular ion peak (M⁺) is expected at m/z 154, corresponding to its molecular weight.[1][2] However, this peak may be weak due to the branched nature of the molecule, which promotes fragmentation. Key fragments would likely arise from the loss of the bulky neopentyl group or parts of it.

Database Molecular Weight Predicted Key Fragments (m/z) Notes
NIST WebBook 154.2924[1][2]Data not available in the free database.The NIST/TRC Web Thermo Tables, a subscription service, may contain experimental data.
PubChem 154.29 g/mol [3]Data not available.Provides basic properties and identifiers.
Prediction 15497 (loss of C₄H₉), 83 (cyclohexyl cation), 57 (tert-butyl cation)The fragmentation pattern is predicted based on the stability of the resulting carbocations. The tert-butyl cation (m/z 57) is expected to be a prominent peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H and ¹³C Chemical Shifts: The ¹H NMR spectrum is expected to show signals in the aliphatic region (typically 0.8-2.0 ppm). The nine protons of the tert-butyl group should appear as a sharp singlet, being chemically equivalent. The protons on the cyclohexane ring and the methylene (B1212753) bridge will exhibit more complex splitting patterns. The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.

¹H NMR Predicted Data

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C-~0.9Singlet9H
-CH₂-~1.2Doublet2H
Cyclohexane-CH-~1.5-1.8Multiplet1H
Cyclohexane-CH₂-~1.0-1.8Multiplets10H

¹³C NMR Predicted Data

Carbon Environment Predicted Chemical Shift (ppm)
(CH₃)₃C -~30
(C H₃)₃C-~30
-C H₂-~40-50
Cyclohexane Carbons~25-45
Infrared (IR) Spectroscopy Data

Predicted Vibrational Frequencies: The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations. Strong absorptions are expected just below 3000 cm⁻¹ corresponding to sp³ C-H stretching.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³)2850-2960Strong
C-H Bend (Methylene)1450-1470Medium
C-H Bend (Methyl)1370-1380 and ~1450Medium

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for compound characterization. Below are generalized experimental protocols for the key spectroscopic techniques discussed.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-220 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Analyze the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Workflow for Spectroscopic Data Cross-Referencing

The process of cross-referencing spectroscopic data involves a systematic workflow to ensure comprehensive analysis.

Spectroscopic_Data_Cross_Referencing_Workflow cluster_0 Data Acquisition cluster_1 Database Search cluster_2 Data Analysis and Comparison cluster_3 Final Report Acquire_MS Acquire Mass Spectrum Analyze_Experimental Analyze Experimental Data Acquire_MS->Analyze_Experimental Acquire_NMR Acquire NMR Spectra Acquire_NMR->Analyze_Experimental Acquire_IR Acquire IR Spectrum Acquire_IR->Analyze_Experimental Search_NIST Search NIST WebBook Compare_Data Compare with Database & Predictions Search_NIST->Compare_Data Search_SDBS Search SDBS Search_SDBS->Compare_Data Search_PubChem Search PubChem Search_PubChem->Compare_Data Analyze_Experimental->Compare_Data Generate_Report Generate Comparison Guide Compare_Data->Generate_Report

References

A-Value Determination for the 2,2-Dimethylpropyl Group on a Cyclohexane Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituents on a cyclohexane (B81311) ring is a cornerstone of stereochemistry and plays a pivotal role in the design and efficacy of therapeutic agents. The axial (A) versus equatorial (E) orientation of a substituent can dramatically influence a molecule's shape, reactivity, and biological activity. The "A-value" quantifies this preference, representing the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1] A larger A-value signifies a greater preference for the equatorial position, often due to increased steric strain in the axial orientation.[1] This guide provides a comparative analysis of the A-value for the 2,2-dimethylpropyl (neopentyl) group, alongside other common alkyl substituents, and details the experimental and computational methodologies used for its determination.

Comparative Analysis of Alkyl Group A-Values

The steric bulk of a substituent is a primary determinant of its A-value. The 2,2-dimethylpropyl group, with its quaternary carbon adjacent to the cyclohexane ring, presents a unique steric profile. To contextualize its conformational preference, the following table summarizes the A-values for the neopentyl group and a series of other alkyl substituents.

SubstituentStructureA-Value (kcal/mol)Method
Methyl-CH₃1.74Experimental (NMR)[2]
Ethyl-CH₂CH₃1.79Experimental (NMR)[3]
Isopropyl-CH(CH₃)₂2.15Experimental (NMR)[3]
tert-Butyl-C(CH₃)₃~5.0Experimental (NMR)[3]
2,2-Dimethylpropyl (Neopentyl) -CH₂C(CH₃)₃ 1.32 Computational (ab initio) [4]

Key Observations:

  • The A-value for the 2,2-dimethylpropyl group (1.32 kcal/mol), as determined by computational methods, is notably smaller than that of the tert-butyl group (~5.0 kcal/mol).[3][4] This is because the bulky tert-butyl moiety is one carbon further away from the cyclohexane ring, allowing for greater conformational flexibility and reduced 1,3-diaxial interactions compared to a directly attached tert-butyl group.

  • The neopentyl group's A-value is also less than that of the methyl, ethyl, and isopropyl groups.[2][3] This counterintuitive result can be attributed to the fact that the steric bulk is located at the γ-carbon, and rotation around the C-CH₂ bond can orient the bulky tert-butyl portion away from the cyclohexane ring, minimizing steric clash with the axial hydrogens.

Methodologies for A-Value Determination

The determination of A-values relies on quantifying the equilibrium constant (K) between the axial and equatorial conformers. This is primarily achieved through experimental techniques, most notably low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and complemented by computational chemistry methods.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

Low-temperature NMR spectroscopy is the gold standard for experimentally determining A-values. By cooling the sample, the rate of the chair-to-chair ring flip of the cyclohexane ring is slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize the monosubstituted cyclohexane of interest, in this case, (2,2-dimethylpropyl)cyclohexane.

    • Dissolve a known concentration of the purified compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂)).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Setup:

    • Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

    • Tune and match the probe for the ¹³C frequency.

    • Obtain a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference. At this temperature, rapid ring flipping will result in a single, time-averaged signal for each carbon.

  • Low-Temperature Data Acquisition:

    • Cool the sample to a temperature where the chair-flip equilibrium is slow enough to resolve separate signals for the axial and equatorial conformers. This is typically in the range of -80 °C to -150 °C (193 K to 123 K).

    • Allow the sample temperature to equilibrate before acquiring data.

    • Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the carbons of the cyclohexane ring, particularly the carbon bearing the substituent (C1) and the adjacent carbons (C2, C6), will show distinct chemical shifts for the axial and equatorial conformers.

  • Data Analysis and A-Value Calculation:

    • Identify the pairs of signals corresponding to the axial and equatorial conformers for a specific carbon atom (e.g., C1).

    • Integrate the areas of the corresponding axial (Area_ax) and equatorial (Area_eq) signals.[5][6][7][8][9]

    • The equilibrium constant (K) is the ratio of the equatorial to the axial conformer concentrations, which is directly proportional to the ratio of the integrated signal areas:

      • K = [Equatorial] / [Axial] = Area_eq / Area_ax

    • The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the following equation:

      • ΔG° = -RT ln(K)

      • Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.

Computational Chemistry Approach

Computational methods provide a powerful tool for predicting and understanding conformational energies.

Methodology:

  • Structure Generation: Build the 3D structures of both the axial and equatorial conformers of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory and basis set (e.g., density functional theory (DFT) with a basis set like 6-31G* or higher, or ab initio methods like MP2).[5] This step finds the lowest energy structure for each conformer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • A-Value Calculation: The A-value is the difference in the calculated energies between the axial and equatorial conformers.

Logical Framework for Steric Strain and A-Value

The magnitude of the A-value is directly related to the degree of steric strain experienced by the substituent in the axial position. This strain primarily arises from 1,3-diaxial interactions, where the axial substituent clashes with the axial hydrogens on the same side of the ring.

G substituent Substituent on Cyclohexane Ring conformation Conformational Equilibrium (Axial vs. Equatorial) substituent->conformation axial Axial Conformer conformation->axial equatorial Equatorial Conformer conformation->equatorial steric_strain 1,3-Diaxial Steric Strain axial->steric_strain experiences a_value A-Value (ΔG° = -RTlnK) equatorial->a_value more stable, lower energy reference steric_strain->a_value determines magnitude of

Figure 1. Relationship between steric strain and A-value.

Experimental Workflow for A-Value Determination

The experimental determination of an A-value via low-temperature NMR follows a systematic workflow to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis synthesis Synthesis & Purification of this compound dissolution Dissolution in Deuterated Solvent synthesis->dissolution rt_spec Acquire Room Temperature ¹³C NMR Spectrum dissolution->rt_spec cooling Cool Sample to Low Temperature rt_spec->cooling lt_spec Acquire Low Temperature ¹³C NMR Spectrum cooling->lt_spec integration Integrate Axial and Equatorial Signals lt_spec->integration k_calc Calculate Equilibrium Constant (K) integration->k_calc a_calc Calculate A-Value (ΔG° = -RTlnK) k_calc->a_calc

Figure 2. Experimental workflow for A-value determination.

References

Comparative study of reaction rates with (2,2-Dimethylpropyl)cyclohexane versus other cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction rates of (2,2-dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, against other alkyl-substituted cyclohexanes. Due to a lack of direct experimental kinetic data for this compound in the reviewed literature, this comparison is based on established principles of steric hindrance and conformational analysis, supported by data from analogous compounds.

The Role of Steric Hindrance in Cyclohexane (B81311) Reactivity

The steric bulk of a substituent on a cyclohexane ring plays a crucial role in determining the rate of many chemical reactions. The (2,2-dimethylpropyl) group is notable for its significant steric demand, which is anticipated to heavily influence its reactivity. A key metric for quantifying this steric effect is the conformational energy difference, or A-value, which represents the Gibbs free energy difference (ΔG°) between a substituent being in the axial versus the more stable equatorial position. A larger A-value signifies greater steric bulk.

Data Presentation: Steric Effects of Alkyl Substituents

SubstituentChemical StructureA-value (kcal/mol)
Methyl-CH₃~1.7
Ethyl-CH₂CH₃~1.75
Isopropyl-CH(CH₃)₂~2.2
tert-Butyl-C(CH₃)₃~4.9
(2,2-Dimethylpropyl) -CH₂C(CH₃)₃ Not Found (Expected to be significant)

The significant steric bulk of the tert-butyl group effectively "locks" the cyclohexane ring in a conformation where the substituent is equatorial.[1] The (2,2-dimethylpropyl) group, with its bulky tert-butyl-like structure offset by a methylene (B1212753) group, is also expected to exhibit a strong preference for the equatorial position, thereby influencing reaction pathways that are sensitive to steric crowding.

Inferred Reaction Rate Comparisons

Based on the principles of steric hindrance, the reaction rates of this compound can be inferred relative to other alkylcyclohexanes:

  • SN2 Reactions: For reactions proceeding via a bimolecular nucleophilic substitution mechanism, where a nucleophile attacks from the backside of a carbon-electrophile bond, this compound is expected to react considerably slower than cyclohexanes with smaller alkyl groups. The bulky substituent would impede the approach of the nucleophile to the reaction center.

  • SN1 Reactions: In unimolecular nucleophilic substitution reactions, the rate-determining step is the formation of a carbocation. The relief of steric strain upon the departure of the leaving group could potentially accelerate the reaction rate for bulky substituents. However, the stability of the resulting carbocation and the possibility of rearrangements would be significant factors.

  • Elimination Reactions: The steric bulk of the (2,2-dimethylpropyl) group would likely favor the formation of the Hofmann elimination product (the less substituted alkene) over the Zaitsev product (the more substituted alkene) when reacting with a bulky base.

Experimental Protocols: A General Approach to Determine Reaction Rates

To empirically determine and compare the reaction rates, a widely used method involves studying the solvolysis of corresponding cyclohexyl derivatives, such as tosylates. The rate of solvolysis provides a measure of the substrate's reactivity.

Synthesis of (2,2-Dimethylpropyl)cyclohexyl Tosylate

A general procedure for the synthesis of the required tosylate derivative is as follows:

  • (2,2-Dimethylpropyl)cyclohexanol is dissolved in anhydrous pyridine (B92270) and cooled in an ice bath.

  • p-Toluenesulfonyl chloride is added portion-wise to the stirred solution.

  • The reaction mixture is maintained at a low temperature for several hours to allow for the formation of the tosylate ester.

  • The reaction is subsequently quenched with cold dilute acid.

  • The product is extracted into an organic solvent, washed, dried, and purified using column chromatography.

Kinetic Analysis of Solvolysis

The rate of solvolysis can be determined using the following general steps:

  • A solution of the purified (2,2-dimethylpropyl)cyclohexyl tosylate in a suitable solvent (e.g., aqueous ethanol) is prepared and maintained at a constant temperature.

  • The progress of the reaction is monitored over time by measuring the concentration of the sulfonic acid byproduct, typically through titration with a standardized base.

  • The rate constant (k) for the reaction is then calculated from the collected data, assuming first-order kinetics.

Visualizations of Key Concepts

Conformational_Equilibrium cluster_axial Axial Conformer (Less Stable) cluster_equatorial Equatorial Conformer (More Stable) Axial Axial-(2,2-Dimethylpropyl)cyclohexane Equatorial Equatorial-(2,2-Dimethylpropyl)cyclohexane Axial->Equatorial Ring Flip (Keq > 1) Equatorial->Axial Ring Flip

Caption: Conformational equilibrium of this compound.

SN2_Reaction_Pathway Reactants Nu⁻ + (2,2-Dimethylpropyl)cyclohexyl-LG TransitionState [Nu---C---LG]‡ (Sterically Hindered Transition State) Reactants->TransitionState Rate-determining step Products Nu-(2,2-Dimethylpropyl)cyclohexane + LG⁻ TransitionState->Products

Caption: SN2 reaction pathway showing the sterically hindered transition state.

References

Assessing the purity of (2,2-Dimethylpropyl)cyclohexane using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. (2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a saturated hydrocarbon that may be used as a building block in organic synthesis. Ensuring its purity is critical for the integrity of subsequent reactions and the quality of the final products. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation.

  • Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) , it provides excellent quantification of hydrocarbons. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the characterization of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for an identical reference standard. It relies on the direct proportionality between the NMR signal area and the number of nuclei.

A common synthetic route to this compound is the hydrogenation of neopentylbenzene. Therefore, potential impurities could include the unreacted starting material (neopentylbenzene), partially hydrogenated intermediates (e.g., neopentylcyclohexene isomers), and other isomeric forms of the product.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-FID, GC-MS, and qNMR for the purity assessment of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen flame.Separation based on volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Primary Use High-precision quantification of volatile impurities.Identification and quantification of volatile impurities.Absolute purity determination and structural confirmation.
Sample Throughput HighModerate to HighModerate
Selectivity High (separation-based)Very High (separation and mass-based)High (structure-specific)
Quantification Relative (area percent) or absolute (with a certified reference standard of the analyte).Relative (area percent) or absolute (with a certified reference standard of the analyte).Absolute (with a certified internal standard).
Advantages Robust, reliable, highly sensitive for hydrocarbons, and widely available.Provides structural information for impurity identification.Primary analytical method, highly accurate and precise, non-destructive, and provides detailed structural information.
Limitations Does not provide structural information for unknown impurities.Can be less sensitive than FID for some compounds.Lower sensitivity than GC-FID, requires a soluble and stable internal standard with non-overlapping signals.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative experimental protocols for each technique.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the percentage purity of this compound by area normalization, assuming all components have a similar response factor with the FID.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column.

  • Column: DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Detector: FID, 300°C.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify potential impurities based on their mass spectra. The GC conditions can be the same as for the GC-FID analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern of alkylcyclohexanes typically shows characteristic losses of alkyl chains. For this compound (MW: 154.3 g/mol ), the molecular ion peak [M]+ at m/z 154 may be observed. Key fragment ions would likely arise from the loss of the neopentyl group or parts of the cyclohexane (B81311) ring.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte. For a non-polar compound like this compound, a suitable internal standard could be 1,3,5-trimethoxybenzene (B48636) or another stable compound with sharp singlets in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl3.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for quantitative results).

    • Number of scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the t-butyl group) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Workflow for Purity Assessment

The selection and application of these techniques can be visualized in a logical workflow.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Decision & Reporting Sample Sample of this compound GC_MS GC-MS Analysis Sample->GC_MS GC_FID GC-FID Analysis Sample->GC_FID qNMR qNMR Analysis Sample->qNMR Impurity_ID Identify Impurities GC_MS->Impurity_ID Comparison Compare Results Impurity_ID->Comparison Purity_Data Quantitative Purity Data GC_FID->Purity_Data qNMR->Purity_Data Purity_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for the purity assessment of this compound.

Comparison of Methodologies

The relationship and complementary nature of these analytical techniques are essential for a comprehensive purity assessment.

Method_Comparison Comparison of Analytical Techniques for Purity Compound This compound Purity GC_FID GC-FID (Quantitative) Compound->GC_FID High Throughput Screening GC_MS GC-MS (Qualitative & Quantitative) Compound->GC_MS Impurity Identification qNMR qNMR (Absolute Quantitative & Structural) Compound->qNMR Primary Method for Absolute Purity GC_FID->GC_MS Complementary Data GC_MS->qNMR Orthogonal Validation qNMR->GC_FID Cross-validation of Quantification

Caption: Interrelationship of analytical techniques for purity determination.

Conclusion

The purity assessment of this compound requires a strategic application of appropriate analytical techniques. GC-FID offers a rapid and robust method for routine quality control, providing high-precision quantification of volatile components. GC-MS is indispensable for the identification of unknown impurities, which is crucial for understanding the synthetic process and potential side reactions. For the highest level of accuracy and for establishing a reference value, qNMR stands out as the primary method for absolute purity determination, offering the significant advantage of not requiring a specific certified reference material of the analyte itself.

For a comprehensive and defensible purity assessment, a combination of these techniques is often employed. For instance, GC-MS can be used to identify impurities, which can then be quantified by GC-FID. The overall purity can be definitively determined by qNMR, which also provides structural confirmation of the main component. This multi-faceted approach ensures the highest confidence in the quality of this compound for its intended research, development, and production applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical properties of (2,2-Dimethylpropyl)cyclohexane and structurally related cycloalkanes. Understanding these properties is crucial for applications in solvent selection, reaction kinetics, and material science, which are integral aspects of drug development and chemical research. This document summarizes key physical data and outlines the experimental methodologies for their determination.

Comparative Physical Properties

Table 1: Comparison of Physical Properties of Selected Cycloalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)
This compoundC₁₁H₂₂154.30Data not readily availableData not readily availableData not readily available
PropylcyclohexaneC₉H₁₈126.24155[1]-0.793 at 25°C[1]
tert-ButylcyclohexaneC₁₀H₂₀140.27171[2]-41[2]0.830[2]
IsobutylcyclohexaneC₁₀H₂₀140.27171.3-950.7950 at 20°C

Note: Viscosity data for these compounds at a standardized temperature is not consistently available in the reviewed literature.

Based on structural comparisons, it can be inferred that this compound, with its neopentyl group, would exhibit a boiling point in a range similar to or slightly higher than its C10 isomers due to its higher molecular weight. The high degree of branching in the neopentyl group might lead to a higher melting point compared to less branched isomers, as compact structures tend to pack more efficiently into a crystal lattice.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • A small volume of the cycloalkane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The flask is connected to a condenser, and a thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is gently heated.

  • The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer. This temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline solids, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small, finely powdered sample of the solid cycloalkane is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is then filled with the liquid cycloalkane, ensuring no air bubbles are trapped, and placed in a constant temperature water bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured again.

  • The mass of the liquid is determined by subtraction.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

  • The density of the cycloalkane is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

  • Ostwald viscometer or a rotational viscometer

  • Constant temperature water bath

  • Stopwatch

Procedure (using an Ostwald viscometer):

  • A known volume of the liquid cycloalkane is introduced into the viscometer.

  • The viscometer is placed in a constant temperature water bath to allow the liquid to reach the desired temperature.

  • The liquid is drawn up by suction into the upper bulb of the viscometer.

  • The time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.

  • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Visualizing the Comparative Logic

The following diagram illustrates the logical workflow for comparing the physical properties of this compound with its related cycloalkanes.

G cluster_target Target Compound cluster_analogs Structural Analogs for Comparison cluster_properties Physical Properties cluster_methods Experimental Determination Target This compound Prop1 Boiling Point Target->Prop1 Investigate Prop2 Melting Point Target->Prop2 Investigate Prop3 Density Target->Prop3 Investigate Prop4 Viscosity Target->Prop4 Investigate Analog1 Propylcyclohexane Analog1->Prop1 Compare Analog1->Prop2 Compare Analog1->Prop3 Compare Analog1->Prop4 Compare Analog2 tert-Butylcyclohexane Analog2->Prop1 Compare Analog2->Prop2 Compare Analog2->Prop3 Compare Analog2->Prop4 Compare Analog3 Isobutylcyclohexane Analog3->Prop1 Compare Analog3->Prop2 Compare Analog3->Prop3 Compare Analog3->Prop4 Compare Method1 Distillation Prop1->Method1 Determined by Method2 Capillary Melting Point Prop2->Method2 Determined by Method3 Pycnometry Prop3->Method3 Determined by Method4 Viscometry Prop4->Method4 Determined by

Caption: Workflow for comparing cycloalkane physical properties.

References

Safety Operating Guide

Proper Disposal of (2,2-Dimethylpropyl)cyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (2,2-Dimethylpropyl)cyclohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.

This compound is a highly flammable liquid and vapor that is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin irritation, may cause drowsiness or dizziness, and may be fatal if swallowed and enters airways.[1] Due to these hazards, proper disposal is critical.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] All equipment used in handling should be explosion-proof and properly grounded to prevent static discharge.[1][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled by an approved and licensed waste disposal contractor.[4] Do not pour this chemical down the drain or allow it to enter the environment.[1][5]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with flammable organic solvents.

    • Clearly label the container as "Hazardous Waste: this compound, Flammable Liquid."

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[1][2]

    • Ensure the container is tightly closed.[1]

    • Store away from oxidizing agents and incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the EHS department with a completed hazardous waste manifest form, accurately detailing the contents of the waste container.

  • Spill Management:

    • In the event of a small spill, absorb the chemical with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5][6]

    • Place the absorbent material into a sealed container for disposal as hazardous waste.[5][6]

    • Ventilate the area of the spill.[6]

    • For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the closely related compound, Cyclohexane (B81311).

PropertyThis compoundCyclohexane
Molecular Formula C₁₁H₂₂[7][8]C₆H₁₂
Molecular Weight 154.29 g/mol [7][8]84.16 g/mol
Flammability Highly flammable liquid and vapour (Category 2)[1]Highly flammable liquid and vapour (Category 2)[3][9]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (Category 1)[1]Very toxic to aquatic life with long lasting effects (Category 1)[3][9]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on established safety data and best practices for handling flammable and environmentally hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Begin Disposal Process waste_generated Waste this compound Generated start->waste_generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) waste_generated->ppe spill Spill Occurs waste_generated->spill collect Collect in Labeled, Sealed Container ppe->collect storage Store in Designated Flammable Waste Area collect->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end Disposal Complete contact_ehs->end small_spill Small Spill: Absorb with Inert Material spill->small_spill  Small large_spill Large Spill: Evacuate & Alert Emergency Response spill->large_spill  Large dispose_absorbent Dispose of Absorbent as Hazardous Waste small_spill->dispose_absorbent dispose_absorbent->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,2-Dimethylpropyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and handling information for (2,2-Dimethylpropyl)cyclohexane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and build trust in our commitment to safety beyond the product itself.

This compound is a flammable liquid and vapor that can cause skin irritation and may lead to drowsiness or dizziness. Adherence to proper safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors which can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which may cause irritation.[1]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.[2]Protects against accidental splashes and potential fires.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]Minimizes inhalation of vapors, which can cause respiratory tract irritation, dizziness, and drowsiness.[3]

Quantitative Safety Data

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 25446-34-8[4]
Molecular Formula C₁₁H₂₂[4]
Hazards Highly flammable liquid and vapor, Causes skin irritation, May cause drowsiness or dizziness.-
Occupational Exposure Limits (as Cyclohexane) OSHA PEL: 300 ppm (8-hr TWA) NIOSH REL: 300 ppm (10-hr TWA) ACGIH TLV: 100 ppm (8-hr TWA)[5][6]

Experimental Protocol: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[3] An emergency shower and eyewash station should be accessible.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[7]

  • Dispensing: Use only non-sparking tools and equipment when handling this compound.[7] Dispense the required amount in a chemical fume hood, keeping the container opening away from your breathing zone.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces and equipment.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management: In case of a spill, immediately evacuate the area and remove all ignition sources.[6] Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after the material has been removed.

  • Final Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[8] Do not dispose of it down the drain.[5]

Safe Handling Workflow

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood function - Inspect and don appropriate PPE handling Handling - Ground and bond containers - Use non-sparking tools - Dispense in fume hood prep->handling storage Storage - Tightly sealed, labeled container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage spill Spill Response - Evacuate and remove ignition sources - Contain with inert absorbent - Clean with non-sparking tools handling->spill storage->handling disposal Disposal - Collect in a sealed, labeled container - Dispose as hazardous waste - Follow all regulations storage->disposal Empty Containers spill->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.